Diethyl dibromomalonate
Description
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2,2-dibromopropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Br2O4/c1-3-12-5(10)7(8,9)6(11)13-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZYFZRUPFUEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060890 | |
| Record name | Propanedioic acid, dibromo-, diethyl ester | |
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Molecular Weight |
317.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
631-22-1 | |
| Record name | 1,3-Diethyl 2,2-dibromopropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=631-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethyl dibromomalonate | |
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| Record name | Diethyl dibromomalonate | |
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| Record name | Propanedioic acid, 2,2-dibromo-, 1,3-diethyl ester | |
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| Record name | Propanedioic acid, dibromo-, diethyl ester | |
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| Record name | Diethyl dibromomalonate | |
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| Record name | Diethyl dibromomalonate | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diethyl Dibromomalonate from Diethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of diethyl dibromomalonate from diethyl malonate. This compound is a valuable reagent in organic synthesis, utilized in the formation of cyclopropanes, heterocycles, and other complex molecular architectures relevant to drug discovery and development. This document details the underlying chemical principles, optimized experimental protocols, and critical safety considerations for this transformation. Quantitative data is presented in a clear, tabular format, and the reaction workflow is visualized to facilitate understanding and implementation in a laboratory setting.
Introduction
Diethyl malonate is a versatile C-H acidic compound frequently employed as a nucleophilic building block in organic synthesis. Its methylene protons are readily abstracted, allowing for subsequent functionalization. The bromination of diethyl malonate can proceed in a stepwise manner to yield diethyl bromomalonate and subsequently this compound. While the mono-brominated product has its own synthetic utility, the di-brominated analog serves as a key precursor for various transformations where a geminal di-electrophilic center is required.
The synthesis of this compound is achieved through the electrophilic substitution of the acidic methylene protons of diethyl malonate with bromine. The reaction is typically conducted in the presence of an acid catalyst or under conditions that promote enol or enolate formation. The second bromination proceeds in a similar fashion to the first, although the electron-withdrawing effect of the first bromine atom can influence the reactivity of the remaining alpha-hydrogen.
Reaction Mechanism and Workflow
The bromination of diethyl malonate to this compound proceeds through a two-step electrophilic substitution. Under acidic conditions, the reaction is initiated by the tautomerization of the keto form of the ester to its enol form. The electron-rich double bond of the enol then attacks a molecule of bromine in an electrophilic addition, followed by the loss of a proton to regenerate the carbonyl group and form diethyl bromomalonate. This process is then repeated to introduce the second bromine atom.
The overall workflow for the synthesis of this compound from diethyl malonate can be visualized as follows:
Caption: Reaction workflow for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the bromination of diethyl malonate, with modifications to favor the formation of the dibrominated product.[1]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Diethyl Malonate | 160.17 | 160.2 g (1 mol) | 1.0 | --- |
| Bromine | 159.81 | 351.6 g (2.2 mol) | 2.2 | Use in a well-ventilated fume hood. |
| Carbon Tetrachloride | 153.82 | 300 mL | - | Anhydrous. |
| 5% Sodium Carbonate Solution | - | 5 x 100 mL | - | For washing. |
| Anhydrous Magnesium Sulfate | - | q.s. | - | For drying. |
Equipment
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a gas outlet tube
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus (for vacuum distillation)
Procedure
-
Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and dropping funnel. The outlet of the condenser should be connected to a gas trap to absorb the hydrogen bromide gas evolved during the reaction.
-
Charging the Flask: In the flask, place diethyl malonate (160.2 g, 1.0 mol) and carbon tetrachloride (300 mL).
-
Addition of Bromine: In the dropping funnel, place bromine (351.6 g, 2.2 mol).
-
Initiation and Reaction: Begin stirring the diethyl malonate solution and add a small portion of the bromine from the dropping funnel. The reaction may require gentle warming with the heating mantle to initiate. Once the reaction starts (indicated by the evolution of HBr gas and a rise in temperature), add the remaining bromine dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition of bromine is complete, continue to reflux the mixture for an additional 2-3 hours, or until the evolution of hydrogen bromide ceases.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash it sequentially with five 100 mL portions of 5% sodium carbonate solution to remove any unreacted bromine and hydrogen bromide.
-
Wash the organic layer with water (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
-
Purification:
-
The crude this compound is purified by vacuum distillation.
-
Collect the fraction boiling at approximately 140-143 °C at 18 mmHg. Diethyl bromomalonate, if present, will distill at a lower temperature.
-
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| Diethyl Malonate | 1.0 mol | [1] |
| Bromine | 2.2 mol | - |
| Product | ||
| This compound Yield | Expected to be the major product | - |
| This compound Boiling Point | 140-143 °C / 18 mmHg | |
| This compound Density | 1.68 g/mL at 25 °C | |
| This compound Refractive Index | n20/D 1.484 |
Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | A quartet at ~4.4 ppm (4H, -OCH₂CH₃) and a triplet at ~1.4 ppm (6H, -OCH₂CH₃). The absence of a singlet around 3.5 ppm indicates the complete bromination of the alpha-carbon. |
| ¹³C NMR | A peak for the quaternary carbon C(Br)₂ at a characteristic downfield shift, along with signals for the carbonyl carbon, the methylene and methyl carbons of the ethyl groups. |
| IR Spectroscopy | A strong absorption band around 1750 cm⁻¹ corresponding to the C=O stretching of the ester groups. |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms. |
Safety and Handling
-
Bromine: is a highly corrosive and toxic substance. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Carbon Tetrachloride: is a toxic and environmentally hazardous solvent. It should be handled in a fume hood.
-
Hydrogen Bromide: is a corrosive gas that is evolved during the reaction. Ensure that the reaction is equipped with a proper gas trap.
-
The reaction is exothermic and should be monitored carefully, especially during the addition of bromine.
Conclusion
The synthesis of this compound from diethyl malonate is a straightforward yet powerful transformation that provides a valuable building block for organic synthesis. By carefully controlling the stoichiometry of the reagents and the reaction conditions, a high yield of the desired dibrominated product can be achieved. The detailed protocol and safety information provided in this guide are intended to enable researchers to safely and efficiently perform this synthesis in a laboratory setting. Further optimization of reaction conditions may be possible to improve yields and minimize byproducts.
References
Diethyl Dibromomalonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties of Diethyl dibromomalonate (CAS No: 631-22-1), a valuable reagent in organic synthesis. This document consolidates key data, outlines experimental protocols for its synthesis and characterization, and presents logical workflows for its application.
Core Physicochemical Properties
This compound is a dense, high-boiling liquid with applications as a brominating agent and a precursor in the synthesis of various organic compounds. Its core properties are summarized below.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀Br₂O₄ | [1][2] |
| Molecular Weight | 317.96 g/mol | [1][2] |
| Appearance | Clear, light yellow liquid | |
| Density | 1.68 g/mL at 25 °C | [1] |
| Boiling Point | 140-143 °C at 18 mmHg | [1] |
| Refractive Index (n20/D) | 1.484 | [1] |
| Flash Point | >230 °F (>110 °C) |
Solubility and Stability
| Property | Description | Reference(s) |
| Solubility | Soluble in benzene, carbon tetrachloride, DMSO, and THF. | |
| Water Solubility | Does not mix well with water. | |
| Stability & Storage | Store under inert gas (nitrogen or argon) at 2-8°C. |
Spectroscopic Data
Infrared (IR) Spectrum: The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups. The strong carbonyl (C=O) stretching frequency is a key feature.
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the determination of its key physicochemical properties.
Synthesis of this compound
The synthesis of this compound is typically achieved through the bromination of Diethyl malonate. The following protocol is adapted from the synthesis of Diethyl bromomalonate, where the dibromo- compound is a known byproduct. To favor the formation of the dibrominated product, a higher molar ratio of bromine to diethyl malonate would be employed.
Materials:
-
Diethyl malonate
-
Bromine
-
Carbon tetrachloride (or another suitable inert solvent)
-
5% Sodium carbonate solution
Procedure:
-
In a three-necked flask equipped with a stirrer, a reflux condenser with a hydrogen bromide trap, and a dropping funnel, a solution of Diethyl malonate in carbon tetrachloride is prepared.
-
Dry bromine is added dropwise to the stirred solution. The reaction can be initiated by gentle warming with a large electric bulb.
-
The addition of bromine is continued at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed until the evolution of hydrogen bromide ceases (approximately one hour).
-
The reaction mixture is then cooled and washed multiple times with a 5% sodium carbonate solution to neutralize any remaining acid.
-
The organic layer is separated, and the solvent is removed.
-
The crude product is then purified by vacuum distillation. The fraction corresponding to this compound is collected.
Determination of Physicochemical Properties
Standard laboratory procedures are employed to determine the physicochemical properties of this compound.
-
Density: The density is determined using a pycnometer or a digital density meter at a constant temperature (e.g., 25 °C). The mass of a known volume of the liquid is measured, and the density is calculated.
-
Boiling Point: The boiling point at reduced pressure is determined by vacuum distillation. The temperature at which the liquid boils and condenses at a specific pressure is recorded.
-
Refractive Index: A refractometer is used to measure the refractive index of the liquid at a specified temperature (typically 20 °C) using the sodium D-line.
-
Solubility: The miscibility of this compound with various solvents is observed by mixing a small amount of the compound with the solvent in a test tube and visually inspecting for the formation of a single phase or separate layers.
Logical and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key processes involving this compound.
Caption: Synthesis workflow for this compound.
References
Diethyl Dibromomalonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of diethyl dibromomalonate, a key reagent in organic synthesis. It covers fundamental physicochemical properties, including its CAS number and molecular weight, and delves into its synthetic applications. This document offers structured data on its properties, detailed experimental protocols for its use in chemical reactions, and visual representations of these processes to support research and development in chemistry and drug discovery.
Core Properties of this compound
This compound is a halogenated organic compound widely utilized as an intermediate in various chemical syntheses. Its high reactivity makes it a valuable building block for creating complex molecular architectures.
| Property | Value | Source |
| CAS Number | 631-22-1 | [1] |
| Molecular Weight | 317.96 g/mol | [1] |
| Molecular Formula | C₇H₁₀Br₂O₄ | [1] |
| Boiling Point | 140-143 °C at 18 mmHg | [2] |
| Density | 1.68 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.484 | [2] |
Synthesis and Reactions of this compound
While primarily a reagent, understanding the synthesis of this compound provides context for its reactivity. It is typically synthesized from diethyl malonate.
Synthesis of this compound
The synthesis of this compound is a multi-step process that starts with the bromination of diethyl malonate. The procedure for the synthesis of the precursor, diethyl bromomalonate, suggests that this compound is present in the higher-boiling point fractions of the reaction mixture[3].
Experimental Protocol: Synthesis of Diethyl Bromomalonate (with this compound as a byproduct)
-
Materials: Diethyl malonate, dry bromine, carbon tetrachloride, 5% sodium carbonate solution[3].
-
Apparatus: A 1-liter three-necked flask equipped with a stirrer, a reflux condenser with a hydrogen bromide absorption trap, and a separatory funnel[3].
-
Procedure:
-
Place 160 g (1 mole) of diethyl malonate and 150 cc of carbon tetrachloride in the flask[3].
-
Place 165 g (1.03 moles) of dry bromine in the separatory funnel[3].
-
Initiate the reaction by adding a small amount of bromine and gently warming the flask[3].
-
Gradually add the remaining bromine to maintain a gentle boil[3].
-
Reflux the mixture for approximately one hour until the evolution of hydrogen bromide ceases[3].
-
Cool the mixture and wash it five times with 50-cc portions of 5% sodium carbonate solution[3].
-
Distill the product under reduced pressure. This compound is expected to be in the higher-boiling fractions[3].
-
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Diethyl Dibromomalonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of diethyl dibromomalonate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a predicted dataset based on established spectroscopic principles and data from analogous structures. This information is intended to serve as a reference for the identification and characterization of this compound in a laboratory setting.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to be simple and highly symmetric. The molecule possesses a plane of symmetry through the central carbon, rendering the two ethyl groups chemically equivalent.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (δ) / ppm | Multiplicity | Integration | Coupling Constant (J) / Hz | Assignment |
| a | ~1.40 | Triplet (t) | 6H | ~7.1 | -CH₃ |
| b | ~4.45 | Quartet (q) | 4H | ~7.1 | -OCH₂- |
Note: Predicted chemical shifts are for a solution in deuterated chloroform (CDCl₃) referenced to tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is also expected to be straightforward, reflecting the molecule's symmetry.
Table 2: Predicted ¹³C NMR Data for this compound
| Signal | Chemical Shift (δ) / ppm | Assignment |
| 1 | ~13.5 | -CH₃ |
| 2 | ~65.0 | -OCH₂- |
| 3 | ~35.0 | >C(Br)₂ |
| 4 | ~162.0 | C=O |
Note: Predicted chemical shifts are for a solution in deuterated chloroform (CDCl₃) referenced to TMS at 0.00 ppm.
Structural Assignment and NMR Correlation
The following diagram illustrates the structure of this compound and the correlation of each nucleus to its predicted NMR signal.
Caption: Molecular structure of this compound with correlations to predicted ¹H and ¹³C NMR signals.
Experimental Protocols
The following is a standard protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as an internal chemical shift reference (δ = 0.00 ppm).
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | Standard 90° pulse |
| Spectral Width | -2 to 12 ppm |
| Acquisition Time | 3-4 seconds |
| Relaxation Delay | 1-2 seconds |
| Number of Scans | 8-16 |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 100 MHz |
| Pulse Program | Proton-decoupled 90° pulse |
| Spectral Width | 0 to 200 ppm |
| Acquisition Time | 1-2 seconds |
| Relaxation Delay | 2-5 seconds |
| Number of Scans | 1024 or more (as needed for S/N) |
| Temperature | 298 K |
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integration: For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each resonance.
Logical Workflow for NMR Analysis
The following diagram outlines the logical workflow from sample preparation to structural elucidation using NMR spectroscopy.
Caption: A workflow diagram illustrating the key stages of NMR analysis from sample preparation to structural elucidation.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Diethyl Dibromomalonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of diethyl dibromomalonate. It details the characteristic vibrational frequencies, a standardized experimental protocol for spectral acquisition, and a logical workflow for the analysis of this compound, which is a valuable reagent in organic synthesis, including the preparation of pharmaceutical intermediates.
Molecular Structure and Vibrational Modes
This compound (C₇H₁₀Br₂O₄) is a diester characterized by the presence of two ester functional groups and two bromine atoms attached to the central carbon of the malonate backbone. Its molecular structure gives rise to a series of characteristic vibrational modes in the infrared spectrum. The key functional groups that produce distinct absorption bands are the carbonyl groups (C=O) of the esters, the carbon-oxygen single bonds (C-O), the carbon-hydrogen bonds (C-H) of the ethyl groups, and the carbon-bromine bonds (C-Br).
Quantitative Infrared Spectral Data
The infrared spectrum of this compound is dominated by a strong absorption band in the carbonyl stretching region. The electron-withdrawing effect of the two bromine atoms on the α-carbon leads to a shift in the carbonyl stretching frequency to a higher wavenumber compared to unsubstituted malonic esters.
A detailed analysis of the infrared spectrum of this compound reveals the following major absorption bands. The data presented below is a composite from the National Institute of Standards and Technology (NIST) IR spectrum and other literature sources.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~2985 | Medium | C-H asymmetric stretching (CH₃) |
| ~2940 | Medium | C-H asymmetric stretching (CH₂) |
| ~2875 | Weak | C-H symmetric stretching (CH₃) |
| ~1758 | Strong | C=O symmetric stretching (ester) |
| ~1465 | Medium | C-H bending (CH₂) |
| ~1445 | Medium | C-H asymmetric bending (CH₃) |
| ~1370 | Medium | C-H symmetric bending (CH₃) |
| ~1250 | Strong | C-O stretching (ester) |
| ~1025 | Strong | C-O stretching (ester) |
| ~860 | Medium | C-C stretching |
| ~690 | Medium to Weak | C-Br stretching |
Interpretation of the Spectrum
The most prominent feature in the IR spectrum of this compound is the strong absorption band observed at approximately 1758 cm⁻¹. This band is characteristic of the symmetric stretching vibration of the two ester carbonyl groups. The presence of two bromine atoms on the alpha-carbon withdraws electron density, strengthening the C=O bond and shifting its stretching frequency to a higher wavenumber compared to diethyl malonate itself.
The region between 2800 and 3000 cm⁻¹ exhibits multiple medium-intensity bands corresponding to the various C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups of the ethyl esters. The C-H bending vibrations for these groups are observed in the 1370-1465 cm⁻¹ region.
Strong absorption bands in the 1025-1250 cm⁻¹ range are attributed to the C-O stretching vibrations of the ester functional groups. The C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically around 690 cm⁻¹, and may be of medium to weak intensity[1][2].
Experimental Protocol: Acquiring the IR Spectrum
The following protocol details the methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound, which is a liquid at room temperature.
Objective: To obtain the infrared spectrum of neat this compound using an Attenuated Total Reflectance (ATR) or transmission (neat liquid) sampling technique.
Materials:
-
This compound (liquid)
-
FTIR spectrometer with a diamond or zinc selenide ATR accessory, or salt plates (e.g., NaCl or KBr) for transmission measurements.
-
Pasteur pipette or micropipette
-
Lint-free tissues
-
Appropriate solvent for cleaning (e.g., isopropanol or acetone)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves.
Procedure (ATR-FTIR):
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum:
-
Clean the ATR crystal surface carefully with a lint-free tissue lightly dampened with a volatile solvent like isopropanol.
-
Allow the crystal to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.
-
-
Sample Application:
-
Place a single drop of this compound onto the center of the ATR crystal using a clean Pasteur or micropipette. Enough sample should be used to completely cover the crystal.
-
-
Spectrum Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
-
Cleaning:
-
Clean the ATR crystal and press thoroughly with a solvent-dampened lint-free tissue.
-
Ensure the instrument is clean for the next user.
-
Procedure (Transmission - Neat Liquid):
-
Instrument and Sample Cell Preparation:
-
Ensure the FTIR spectrometer is ready for use.
-
Clean two salt plates (NaCl or KBr) with a dry, clean, lint-free tissue. If necessary, polish them with a suitable polishing kit.
-
-
Background Spectrum:
-
Acquire a background spectrum with the empty salt plates in the sample holder to account for any atmospheric and plate absorptions.
-
-
Sample Application:
-
Place a small drop of this compound on the surface of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.
-
-
Spectrum Acquisition:
-
Place the "sandwich" of salt plates into the sample holder in the spectrometer.
-
Acquire the sample spectrum as described in the ATR method.
-
-
Data Processing and Analysis:
-
Process the spectrum as described above.
-
-
Cleaning:
-
Disassemble the salt plates and clean them thoroughly with a suitable volatile solvent.
-
Store the plates in a desiccator to prevent damage from moisture.
-
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the acquisition and interpretation of the IR spectrum of an unknown sample, applicable to this compound.
Caption: Workflow for IR spectral acquisition and analysis.
Signaling Pathway of IR Absorption
The interaction of infrared radiation with a molecule like this compound can be conceptualized as a signaling pathway where the absorption of energy leads to a detectable signal.
Caption: Conceptual pathway of IR absorption by a molecule.
References
Mass Spectrometry Analysis of Diethyl Dibromomalonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of diethyl dibromomalonate. It covers the fundamental properties of the compound, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS), and an analysis of its electron ionization mass spectrum, including a proposed fragmentation pathway. This document is intended to serve as a valuable resource for researchers and scientists involved in the analysis and characterization of halogenated organic compounds.
Compound Profile: this compound
This compound is a halogenated organic compound with the chemical formula C₇H₁₀Br₂O₄.[1] It is a dense, high-boiling point liquid at room temperature.[2][3] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀Br₂O₄ | [1] |
| Molecular Weight | 317.96 g/mol | [1] |
| CAS Number | 631-22-1 | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 140-143 °C at 18 mmHg | [2][3] |
| Density | 1.68 g/mL at 25 °C | [2][3] |
| Refractive Index | n20/D 1.484 | [2][3] |
Experimental Protocol: GC-MS Analysis
The following protocol outlines a representative method for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS). This method is based on standard practices for the analysis of similar semi-volatile organic compounds.[4]
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent, such as ethyl acetate or dichloromethane, at a concentration of 1 mg/mL.
-
Working Standards: Create a series of working standards by serially diluting the stock solution to the desired concentration range for calibration.
-
Sample Dilution: For unknown samples, dilute an accurately weighed or measured amount in the chosen solvent to bring the concentration within the calibrated range. A "dilute and shoot" approach is often sufficient for relatively clean samples.[5]
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Mass Spectrometer: A mass spectrometer capable of electron ionization (EI).
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/minute.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-400 m/z.
The workflow for this experimental protocol is illustrated in the diagram below.
Caption: Experimental workflow for GC-MS analysis.
Mass Spectrum and Fragmentation Analysis
The electron ionization mass spectrum of this compound is characterized by the absence of a distinct molecular ion peak due to its instability under EI conditions. The fragmentation pattern is dominated by losses of bromine atoms and ethoxycarbonyl groups.
Quantitative Data: Major Fragment Ions
The major fragment ions observed in the electron ionization mass spectrum of this compound are summarized in Table 2. The data is sourced from the NIST WebBook.[6]
Table 2: Major Fragment Ions of this compound (EI-MS)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 239 | ~5 | [M - Br]⁺ |
| 211 | ~15 | [M - Br - C₂H₄]⁺ |
| 193 | ~10 | [M - Br - C₂H₄O]⁺ |
| 165 | ~20 | [M - Br - COOC₂H₅]⁺ |
| 137 | ~100 | [C(Br)COOC₂H₅]⁺ |
| 109 | ~60 | [C(Br)CO]⁺ |
| 81 | ~35 | [Br]⁺ |
| 29 | ~95 | [C₂H₅]⁺ |
Proposed Fragmentation Pathway
Upon electron ionization, this compound readily undergoes fragmentation. A plausible fragmentation pathway is initiated by the loss of a bromine atom, followed by subsequent losses of ethene, ethoxy radicals, and carbon monoxide. The base peak at m/z 137 likely corresponds to the stable [C(Br)COOC₂H₅]⁺ fragment.
The proposed fragmentation pathway is illustrated in the diagram below.
Caption: Proposed EI fragmentation of this compound.
Conclusion
This technical guide provides a framework for the mass spectrometric analysis of this compound. The provided GC-MS protocol offers a starting point for method development, and the fragmentation data serves as a reference for spectral interpretation. The inherent instability of the molecular ion under electron ionization necessitates a thorough understanding of its fragmentation pattern for accurate identification. Researchers can adapt these methodologies to suit their specific instrumentation and analytical requirements in the study of halogenated compounds.
References
A Comprehensive Technical Guide to the Safe Handling of Diethyl Dibromomalonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety data and handling precautions for diethyl dibromomalonate. The information is compiled from various safety data sheets (SDS) to ensure a comprehensive understanding of the risks associated with this chemical and the necessary measures to mitigate them.
Chemical Identification and Physical Properties
This compound is a combustible liquid that is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] It is crucial to be aware of its physical and chemical properties to handle it safely in a laboratory setting.
| Property | Value | Reference(s) |
| Molecular Formula | C7H10Br2O4 | [2] |
| Molecular Weight | 317.96 g/mol | |
| Appearance | Liquid | |
| Color | Clear, light yellow | [2] |
| Boiling Point | 140-143 °C at 18 mmHg | [2] |
| Density | 1.68 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.484 | [2] |
| Solubility | Soluble in benzene, CCl4, DMSO, THF. Does not mix well with water. | [2][3][4] |
| Storage Temperature | Store under inert gas (nitrogen or Argon) at 2-8°C. | [2] |
Toxicological Information
This compound is classified as a hazardous substance that can cause severe skin burns and eye damage.[5] It is also a lachrymator, meaning it can irritate the eyes and cause tearing.[5][6] While specific quantitative toxicological data such as LD50 values are not extensively available in the provided search results, the qualitative hazards are well-documented.
| Hazard Type | Description | Reference(s) |
| Skin Corrosion/Irritation | Causes severe skin burns.[5] Prolonged or repeated exposure may lead to redness, swelling, and thickening of the skin.[3] | |
| Eye Damage/Irritation | Risk of serious eye damage.[3] Direct contact can produce severe chemical burns, pain, tears, and sensitivity to light.[3] | |
| Inhalation | Inhalation of vapors or mists may be extremely hazardous, potentially causing lung edema and damage to the respiratory tract.[3] Symptoms can include coughing, choking, dizziness, headache, and nausea.[3] | |
| Ingestion | Harmful if swallowed.[3] Can produce severe chemical burns in the oral cavity and gastrointestinal tract.[3] Ingestion of less than 150 grams may be fatal or cause serious health damage.[3] | |
| Developmental Toxicity | Animal studies suggest that human exposure may result in developmental toxicity.[3] Foetal abnormalities have been observed in mothers who consumed large doses of bromides during pregnancy.[3] | |
| Carcinogenicity | No components of this product present at levels greater than or equal to 0.1% are listed as a carcinogen by OSHA, IARC, or NTP.[7] |
Handling and Storage Precautions
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Handling:
-
Avoid all personal contact, including inhalation of vapors.[3]
-
Wear appropriate personal protective equipment (PPE), including chemical goggles, a full-face shield, elbow-length PVC gloves, and a PVC apron.[3]
-
When handling corrosive liquids, wear trousers or overalls outside of boots to prevent spills from entering footwear.[3]
-
Wash hands thoroughly after handling.[6]
Storage:
-
Store in original, tightly sealed containers.[3]
-
Keep in a dry, cool, and well-ventilated place.[1]
-
Avoid contamination with oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches) as this may result in ignition.[3]
-
Segregate from alkalis and chemicals readily decomposed by acids (e.g., cyanides, sulfides, carbonates).[3]
-
Reacts with mild steel and galvanized steel/zinc, producing hydrogen gas which may form an explosive mixture with air.[3]
Emergency Procedures
In the event of exposure or a spill, immediate action is necessary.
First-Aid Measures:
| Exposure Route | First-Aid Protocol | Reference(s) |
| Eyes | Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[1][3] Ensure complete irrigation by occasionally lifting the upper and lower lids.[3] Seek immediate medical attention.[1] | |
| Skin | Immediately flush the body and clothes with large amounts of water, using a safety shower if available.[3] Quickly remove all contaminated clothing, including footwear.[3] Call a physician immediately.[1] | |
| Inhalation | If fumes or combustion products are inhaled, remove the person from the contaminated area to fresh air.[3] Lay the patient down and keep them warm and rested.[3] If not breathing, give artificial respiration, but do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[1] | |
| Ingestion | For advice, contact a Poisons Information Center or a doctor at once.[3] Urgent hospital treatment is likely needed.[3] DO NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water.[6] |
Fire-Fighting Measures:
-
Use foam, dry chemical powder, carbon dioxide, or alcohol-resistant foam as extinguishing media.[3][6][8]
-
Wear full body protective clothing with breathing apparatus.[3]
-
Combustion products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[3]
Accidental Release Measures:
-
Minor Spills: Clean up all spills immediately.[3] Avoid breathing vapors and contact with skin and eyes.[3]
-
Major Spills: Clear the area of personnel and move upwind.[3] Alert Emergency Responders and inform them of the location and nature of the hazard.[3]
-
Soak up the spill with inert absorbent material and place it in suitable, closed containers for disposal.[1][8]
Experimental Protocols and Methodologies
The safety data provided in the SDS is based on standardized testing protocols. For instance, the selection of appropriate gloves should be based on tests conforming to relevant standards such as EN 374 in Europe or F739 in the US.[3] The suitability and durability of a glove type depend on usage, including the frequency and duration of contact, the chemical resistance of the glove material, glove thickness, and dexterity.[3] For brief contact, a glove with a protection class of 3 or higher (breakthrough time greater than 60 minutes according to EN 374) is recommended.[3]
Reactivity and Decomposition Pathway
The following diagram illustrates the key reactivity and decomposition hazards of this compound.
Caption: Reactivity and hazardous decomposition pathways for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 631-22-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chembk.com [chembk.com]
- 5. Diethyl bromomalonate | C7H11BrO4 | CID 69637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. westliberty.edu [westliberty.edu]
- 8. fishersci.nl [fishersci.nl]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to the Storage and Stability of Diethyl Dibromomalonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the storage, stability, and handling of diethyl dibromomalonate. The information is intended to support researchers, scientists, and drug development professionals in ensuring the quality and integrity of this reagent in their work.
Chemical and Physical Properties
This compound is a dense, high-boiling liquid commonly used as a reagent in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 631-22-1 |
| Molecular Formula | C₇H₁₀Br₂O₄ |
| Molecular Weight | 317.96 g/mol |
| Appearance | Clear, light yellow liquid |
| Boiling Point | 140-143 °C at 18 mmHg |
| Density | 1.68 g/mL at 25 °C |
| Refractive Index | n20/D 1.484 |
Recommended Storage and Handling
Proper storage and handling of this compound are crucial to maintain its purity and prevent hazardous situations. The recommended storage conditions are summarized in Table 2.
| Condition | Recommendation |
| Temperature | 2-8°C |
| Atmosphere | Under an inert gas (e.g., nitrogen or argon)[1] |
| Container | Tightly sealed in a dry, well-ventilated place. Glass containers are suitable. Avoid aluminum or galvanized containers.[2] |
| Light | Store in a dark area to protect from light. |
Handling Precautions:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and inhalation of vapors.
-
Ground all equipment containing the material to prevent electrostatic discharge.
-
Keep away from incompatible materials.
Stability Profile
This compound is considered stable under the recommended storage conditions. However, it is a reactive compound and can degrade under certain conditions.
Incompatible Materials and Reactivity
Contact with incompatible materials can lead to decomposition and potentially hazardous reactions. It is crucial to avoid:
-
Strong Bases and Alkalis: Reacts with strong bases. Contact with alkaline materials can liberate heat.[2]
-
Oxidizing Agents: Avoid contamination with oxidizing agents.
-
Metals: Reacts with mild steel and galvanized steel/zinc, which may produce hydrogen gas, creating an explosion hazard.[2]
-
Acids: While stable in the presence of some acids, it can react with chemicals that are readily decomposed by acids, such as cyanides, sulfides, and carbonates.[2]
Decomposition
Upon decomposition, particularly at elevated temperatures, this compound can release hazardous substances.
-
Hazardous Decomposition Products: These include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.
-
Thermal Decomposition: When heated to decomposition, it can emit acrid smoke and irritating fumes.[3]
Experimental Protocols for Stability Assessment
Proposed HPLC Method for Purity and Degradation Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the purity of this compound and detecting the formation of non-volatile degradation products.
Objective: To develop a stability-indicating HPLC method for the quantitative analysis of this compound.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the mobile phase.
-
Prepare samples for analysis by dissolving them in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the sample can be calculated based on the area percentage of the main peak in the chromatogram. The appearance of new peaks would indicate degradation products.
Proposed GC-MS Method for Volatile Impurities and Decomposition Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile impurities and decomposition products.
Objective: To identify potential volatile degradation products of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injection Mode | Split (e.g., 50:1) |
MS Conditions:
| Parameter | Condition |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | 40-400 m/z |
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) before injection.
Visualizations
Logical Workflow for Stability Testing
The following diagram illustrates a logical workflow for conducting a stability study on this compound.
Caption: A logical workflow for a comprehensive stability study of this compound.
Factors Influencing this compound Stability
The stability of this compound is influenced by several external factors, as depicted in the diagram below.
Caption: Key environmental and chemical factors that can negatively impact the stability of this compound.
References
The Formation of Diethyl Dibromomalonate: A Technical Guide to the Reaction Mechanism and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reaction mechanism for the formation of diethyl dibromomalonate, a valuable reagent in organic synthesis. The document details the underlying principles of the reaction, including the crucial role of enolate intermediates. Furthermore, it presents a collation of experimental protocols and quantitative data to facilitate the practical application of this synthesis. The guide is designed to be a key resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering in-depth insights into the preparation of this important chemical building block.
Introduction
This compound is a key synthetic intermediate, frequently employed in the synthesis of a variety of organic compounds, including pharmaceuticals and other fine chemicals. Its utility stems from the presence of two bromine atoms on the alpha-carbon, which can be readily displaced by nucleophiles, and the two ester functionalities that can be further manipulated. A thorough understanding of its formation is therefore of significant importance for chemists in both academic and industrial settings. This guide will explore the reaction mechanism, provide detailed experimental procedures, and present relevant quantitative data.
The Reaction Mechanism: A Stepwise Bromination
The formation of this compound from diethyl malonate is not a single-step reaction but rather a sequential process involving the formation of an intermediate, diethyl bromomalonate. The overall transformation is an alpha-halogenation of a carbonyl compound, a classic reaction in organic chemistry.
The reaction proceeds via the formation of an enolate ion. The methylene protons (the two hydrogens on the carbon between the two carbonyl groups) of diethyl malonate are significantly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester groups. This acidity allows for the facile deprotonation by a suitable base, or for the formation of an enol under acidic conditions, to generate a nucleophilic enolate.
The reaction with bromine, an electrophile, then proceeds in two distinct stages:
-
First Bromination: The enolate of diethyl malonate attacks a molecule of bromine, displacing a bromide ion and forming diethyl bromomalonate.
-
Second Bromination: The remaining alpha-proton on diethyl bromomalonate is also acidic, allowing for the formation of a second enolate, which then reacts with another molecule of bromine to yield the final product, this compound.
The following diagram illustrates the logical progression of this reaction.
Detailed Mechanism of the First Bromination
The first bromination can be initiated under either basic or acidic conditions, though the reaction with elemental bromine is often carried out without the addition of a strong base. The enol form of diethyl malonate is the reactive species in the absence of a strong base.
The detailed mechanism is as follows:
-
Enol Formation: Diethyl malonate is in equilibrium with its enol tautomer.
-
Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂). This leads to the formation of a resonance-stabilized carbocation intermediate and a bromide ion.
-
Deprotonation: A base (which can be the bromide ion or another molecule of diethyl malonate) removes the proton from the hydroxyl group of the intermediate to regenerate the carbonyl group and form diethyl bromomalonate and HBr.
The following diagram outlines this mechanistic pathway.
Detailed Mechanism of the Second Bromination
The second bromination follows a similar mechanistic pathway to the first. The remaining alpha-proton on diethyl bromomalonate is still acidic and can be removed to form an enolate. This enolate then reacts with a second equivalent of bromine.
The mechanism is as follows:
-
Enolate Formation: Diethyl bromomalonate loses its remaining alpha-proton to form a new enolate intermediate.
-
Nucleophilic Attack: This enolate attacks a second molecule of bromine.
-
Product Formation: The final product, this compound, is formed along with another molecule of HBr.
Experimental Protocols
The synthesis of this compound can be achieved by the direct bromination of diethyl malonate. The following protocol is adapted from established procedures and aims to provide a clear and reproducible method.
Synthesis of this compound from Diethyl Malonate
This procedure is based on the method for the preparation of diethyl bromomalonate, with the understanding that using a larger excess of bromine and ensuring the reaction goes to completion will favor the formation of the dibrominated product.
Materials:
-
Diethyl malonate
-
Bromine
-
Carbon tetrachloride (or another suitable inert solvent)
-
5% Sodium carbonate solution
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, place diethyl malonate (1 mole) and carbon tetrachloride.
-
From the dropping funnel, add bromine (at least 2 moles, a slight excess is recommended to ensure complete dibromination) dropwise to the stirred solution. The rate of addition should be controlled to maintain a gentle reflux. The reaction is exothermic and may require initial gentle warming to start.
-
After the addition is complete, continue to reflux the mixture until the evolution of hydrogen bromide gas ceases. This indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a 5% sodium carbonate solution to remove any unreacted bromine and HBr, followed by washing with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation.
-
The crude this compound can be purified by vacuum distillation. The fraction boiling at a higher temperature than diethyl bromomalonate is collected.
The following diagram outlines the general experimental workflow.
Quantitative Data
The following tables summarize key quantitative data for the reactants and products involved in the synthesis of this compound.
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 199 | 1.055 |
| Bromine | Br₂ | 159.808 | 58.8 | 3.1028 |
| Diethyl Bromomalonate | C₇H₁₁BrO₄ | 239.06 | 121-125 / 16 mmHg | 1.493 |
| This compound | C₇H₁₀Br₂O₄ | 317.96 | 140-143 / 18 mmHg | 1.68 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points |
| Infrared (IR) Spectroscopy | Strong C=O stretching vibration around 1740-1760 cm⁻¹ |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) and characteristic isotopic pattern for two bromine atoms. |
| ¹H NMR Spectroscopy | Absence of a signal in the α-proton region (around 3.5-4.0 ppm). Quartet for the -OCH₂- protons and a triplet for the -CH₃ protons. |
| ¹³C NMR Spectroscopy | Signal for the quaternary α-carbon, carbonyl carbons, and the ethoxy group carbons. |
Conclusion
The formation of this compound is a fundamental and synthetically useful reaction. A thorough understanding of its stepwise mechanism, proceeding through an enolate intermediate, is crucial for optimizing reaction conditions and achieving high yields. The provided experimental protocol, along with the summarized quantitative and spectroscopic data, serves as a valuable resource for chemists engaged in the synthesis of complex organic molecules. This guide aims to empower researchers and professionals in the pharmaceutical and chemical industries to effectively utilize this important chemical transformation in their work.
Solubility of Diethyl dibromomalonate in organic solvents
An In-depth Technical Guide to the Solubility of Diethyl Dibromomalonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. This compound is a crucial reagent in organic synthesis, particularly in the formation of cyclopropane rings and as a precursor for various heterocyclic compounds utilized in drug discovery and development. A thorough understanding of its solubility is paramount for its effective use in reaction chemistry, purification processes, and formulation studies. This document consolidates available qualitative solubility data, outlines general experimental protocols for solubility determination, and presents key physical properties.
Introduction
This compound (CAS No. 631-22-1) is a halogenated organic compound with the chemical formula C₇H₁₀Br₂O₄.[1] Its utility as a synthetic intermediate is well-established; however, detailed quantitative solubility data in common organic solvents is not extensively documented in publicly available literature. This guide aims to bridge this gap by providing qualitative solubility information and standardized methodologies for its empirical determination. The proper choice of solvent is critical for optimizing reaction yields, controlling reaction kinetics, and facilitating product isolation and purification.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for handling, storage, and for understanding its behavior in different solvent systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀Br₂O₄ | [1] |
| Molecular Weight | 317.96 g/mol | [1] |
| Appearance | Clear, light yellow liquid | [2] |
| Density | 1.68 g/mL at 25 °C | [3] |
| Boiling Point | 140-143 °C at 18 mmHg | [3] |
| Refractive Index | n20/D 1.484 | [3] |
| CAS Number | 631-22-1 | [1] |
Solubility of this compound in Organic Solvents
While specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound is scarce in the literature, qualitative descriptions indicate its solubility in a range of common organic solvents. This is consistent with the general principle that "like dissolves like," where a moderately polar organic compound such as this compound is expected to be soluble in other organic solvents.
Table 2: Qualitative Solubility of this compound and Related Compounds in Organic Solvents
| Solvent | This compound | Diethyl Bromomalonate | Diethyl Ethylmalonate |
| Benzene | Soluble[2] | Very Soluble[4] | - |
| Carbon Tetrachloride | Soluble[2] | - | - |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] | - | - |
| Tetrahydrofuran (THF) | Soluble[2] | - | - |
| Chloroform | - | Soluble[5][6] | Soluble[7] |
| Hexanes | - | Soluble[6] | - |
| Ethanol | - | Highly Soluble[8] | Soluble[7] |
| Acetone | - | Highly Soluble[8] | Soluble[7] |
| Water | Does not mix well | Slightly Soluble[8] | Limited Solubility[7] |
Note: The solubility of related malonate esters is included to provide further insight into the expected behavior of this compound.
Experimental Protocol for Determining Solubility
The following is a generalized experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method, often referred to as the shake-flask method, is a standard approach for generating solubility data.[9]
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Micropipettes
-
Centrifuge (optional)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess is crucial to ensure that a saturated solution is formed.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed for several hours to allow the undissolved this compound to settle.
-
If necessary, centrifuge the vials at a low speed to facilitate the separation of the undissolved solute.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear, saturated supernatant using a micropipette.
-
Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
The solubility is calculated from the measured concentration and the dilution factor. The results are typically expressed in g/100 mL, mg/mL, or mol/L.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound in a research and development setting.
Caption: Logical workflow for solubility assessment of a chemical compound.
Conclusion
While quantitative solubility data for this compound remains a gap in the scientific literature, qualitative evidence and the properties of structurally similar compounds strongly suggest its solubility in a wide array of common organic solvents. For applications requiring precise solubility values, the provided experimental protocol offers a robust methodology for their determination. The logical workflow presented can guide researchers in systematically selecting an appropriate solvent for their specific needs, thereby optimizing experimental outcomes in synthesis, purification, and formulation.
References
- 1. This compound [webbook.nist.gov]
- 2. 631-22-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DIETHYL BROMOMALONATE | 685-87-0 [chemicalbook.com]
- 6. 685-87-0 CAS MSDS (DIETHYL BROMOMALONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. sonalplasrubind.com [sonalplasrubind.com]
- 9. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols: Diethyl Dibromomalonate in Cyclopropanation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropane rings are a pivotal structural motif in a myriad of natural products, pharmaceuticals, and agrochemicals. Their inherent ring strain and unique electronic properties confer significant biological activity and render them versatile intermediates for further synthetic transformations. The construction of these three-membered rings is a central focus in synthetic organic chemistry. Diethyl dibromomalonate, and its monobrominated analog, are potent reagents for the synthesis of highly functionalized cyclopropanes, particularly through the Michael-Initiated Ring Closure (MIRC) reaction. These application notes provide a comprehensive overview of the use of brominated diethyl malonates in cyclopropanation, with a focus on detailed protocols, reaction mechanisms, and applications in drug development.
Core Application: Michael-Initiated Ring Closure (MIRC) Reaction
The MIRC reaction is a powerful and widely utilized method for the diastereoselective and enantioselective synthesis of cyclopropanes. This tandem reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated acceptor, followed by an intramolecular nucleophilic substitution to form the three-membered ring. In the context of this document, the nucleophile is a carbanion derived from a brominated diethyl malonate.
The general mechanism involves the deprotonation of the bromomalonate ester by a base to form a stabilized enolate. This enolate then undergoes a Michael (1,4-conjugate) addition to an electron-deficient alkene (e.g., an α,β-unsaturated aldehyde, ketone, ester, or nitroalkene). The resulting intermediate is a new enolate which then undergoes an intramolecular S(_N)2 reaction, with the enolate attacking the carbon bearing the bromine atom, displacing the bromide and forming the cyclopropane ring.[1][2][3]
It is important to note that while diethyl bromomalonate is extensively used in MIRC reactions, the direct application of this compound is less commonly reported. However, this compound can be considered a precursor to the active bromomalonate nucleophile. In the presence of a suitable base, one of the bromine atoms can be displaced or the compound can be deprotonated to form a brominated carbanion, which can then initiate the MIRC cascade. For the purpose of these notes, we will focus on the well-documented protocols for diethyl bromomalonate and provide a theoretical protocol for the application of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the MIRC reaction of brominated malonates with various electron-deficient alkenes, showcasing the yields and stereoselectivities achieved under different catalytic systems.
Table 1: Enantioselective MIRC Cyclopropanation of α,β-Unsaturated Aldehydes with Diethyl Bromomalonate
| Entry | Aldehyde Substrate | Catalyst | Base | Yield (%) | dr | ee (%) | Reference |
| 1 | Cinnamaldehyde | O-TMS-diarylprolinol | - | 95 | >20:1 | 99 | [4] |
| 2 | (E)-3-(4-Nitrophenyl)acrylaldehyde | Chiral Pyrrolidine | 2,6-Lutidine | 85 | >20:1 | 98 | [1] |
| 3 | (E)-3-Phenylbut-2-enal | Chiral Pyrrolidine | 2,6-Lutidine | 81 | >20:1 | 97 | [4] |
| 4 | (E)-3-((S)-1-((R)-1-phenylethyl)aziridin-2-yl)acrylaldehyde | Chiral Pyrrolidine | - | 68 | >30:1 | - | [3] |
Table 2: Enantioselective MIRC Cyclopropanation of Nitroalkenes with Dimethyl Bromomalonate
| Entry | Nitroalkene Substrate | Catalyst | Base | Yield (%) | dr | ee (%) | Reference |
| 1 | β-Nitrostyrene | 6'-Demethyl quinine | DABCO | 78 | >99:1 | >99 | [1][2] |
| 2 | (E)-1-(2-Nitrostyryl)benzene | 6'-Demethyl quinine | DABCO | 75 | >99:1 | >99 | [1][2] |
| 3 | (E)-1-Nitro-2-(p-tolyl)ethene | 6'-Demethyl quinine | DABCO | 72 | >99:1 | >99 | [1][2] |
Table 3: Diastereoselective MIRC Cyclopropanation of Chalcones with Diethyl Bromomalonate
| Entry | Chalcone Substrate | Catalyst | Base | Yield (%) | dr | ee (%) | Reference |
| 1 | Chalcone | Chiral Crown Ether | K₂CO₃ | 92 | trans | 99 | [4] |
| 2 | 4-Methylchalcone | Chiral Crown Ether | K₂CO₃ | 88 | trans | 98 | [4] |
| 3 | 4-Chlorochalcone | Chiral Crown Ether | K₂CO₃ | 95 | trans | 99 | [4] |
Experimental Protocols
Protocol 1: Organocatalyzed Enantioselective Cyclopropanation of Cinnamaldehyde with Diethyl Bromomalonate
This protocol is adapted from the work of Uria et al. and is a representative example of an organocatalyzed MIRC reaction.[4]
Materials:
-
Cinnamaldehyde
-
Diethyl bromomalonate
-
O-TMS-diarylprolinol catalyst
-
Water (deionized)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a stirred solution of the O-TMS-diarylprolinol catalyst (0.1 mmol) in water (1.0 mL) is added cinnamaldehyde (1.0 mmol).
-
Diethyl bromomalonate (1.2 mmol) is then added to the mixture.
-
The reaction is stirred vigorously at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, the reaction mixture is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopropane derivative.
Protocol 2: Proposed Protocol for the Cyclopropanation of an α,β-Unsaturated Ketone with this compound
This is a hypothetical protocol based on the principles of the MIRC reaction. The key step is the in-situ formation of the bromomalonate enolate from the dibromo precursor. A non-nucleophilic base is proposed to avoid side reactions.
Materials:
-
Chalcone (or other α,β-unsaturated ketone)
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable non-nucleophilic base (e.g., DBU)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous THF (20 mL) and sodium hydride (1.1 mmol, washed with anhydrous hexane to remove mineral oil).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the stirred suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the bromomalonate enolate.
-
Add a solution of the α,β-unsaturated ketone (1.0 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the cyclopropane product.
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the signaling pathway of the MIRC reaction and a typical experimental workflow.
Caption: Mechanism of the Michael-Initiated Ring Closure (MIRC) reaction.
Caption: General experimental workflow for MIRC cyclopropanation.
Applications in Drug Development
The cyclopropane motif is a "privileged scaffold" in medicinal chemistry, often used to enhance potency, reduce off-target effects, and improve metabolic stability. The MIRC reaction provides a powerful tool for the synthesis of complex cyclopropane-containing molecules that can serve as key intermediates in the synthesis of pharmaceuticals. For instance, cyclopropyl groups are found in various approved drugs, where they act as rigid spacers or bioisosteres for other functional groups. The ability to introduce multiple substituents with high stereocontrol using the MIRC reaction makes it an attractive method for building libraries of chiral cyclopropane scaffolds for drug discovery campaigns. While direct synthesis of a marketed drug using this compound is not prominently documented, the resulting diethyl cyclopropane-1,1-dicarboxylates are versatile intermediates that can be further elaborated into more complex active pharmaceutical ingredients.
References
- 1. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Cyclopropane-1,1-dicarboxylates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis of cyclopropane-1,1-dicarboxylates, valuable intermediates in organic synthesis and drug development. The primary method described is the reaction of active methylene compounds, such as dialkyl malonates, with 1,2-dihaloethanes. This application note includes a step-by-step protocol for a phase-transfer catalyzed synthesis, alternative methods with varying bases and solvents, and a summary of reaction parameters for process optimization. The underlying Michael-Initiated Ring Closure (MIRC) mechanism is also illustrated.
Introduction
Cyclopropane rings are a key structural motif in a variety of natural products and pharmaceutical agents.[1] Their inherent ring strain and unique electronic properties can confer desirable conformational constraints and metabolic stability to bioactive molecules.[1] Cyclopropane-1,1-dicarboxylates are particularly useful synthetic intermediates for the preparation of more complex molecules, including drugs like Montelukast and Ketorolac.[2] A common and direct method for their synthesis involves the double alkylation of an active methylene compound with a 1,2-dielectrophile.[1][3]
Synthesis Protocols
Protocol 1: Phase-Transfer Catalyzed Synthesis of Cyclopropane-1,1-dicarboxylic Acid
This protocol is adapted from a procedure by Singh and Danishefsky and utilizes a phase-transfer catalyst to facilitate the reaction between diethyl malonate and 1,2-dibromoethane in a biphasic system.[4]
Materials:
-
Diethyl malonate
-
1,2-Dibromoethane
-
50% Aqueous sodium hydroxide (w/w)
-
Triethylbenzylammonium chloride (TEBAC)
-
Concentrated hydrochloric acid
-
Ether
-
Brine (saturated aqueous sodium chloride)
-
Magnesium sulfate (anhydrous)
-
Activated carbon
-
Benzene
Equipment:
-
2-L three-necked flask
-
Mechanical stirrer
-
4-L Erlenmeyer flask
-
Magnetic stirrer
-
Ice bath
-
4-L separatory funnel
-
Rotary evaporator
-
Büchner funnel
Procedure:
-
To a 1-L solution of 50% aqueous sodium hydroxide in a 2-L three-necked flask equipped with a mechanical stirrer, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25°C.[4]
-
To this vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.[4]
-
Continue to stir the reaction mixture vigorously for 2 hours.[4]
-
Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing the reaction flask with three 75-mL portions of water.
-
Cool the mixture to 15°C using an ice bath and a magnetic stirrer.
-
Carefully acidify the mixture by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.[4]
-
Transfer the aqueous layer to a 4-L separatory funnel and extract three times with 900 mL of ether.[4]
-
Saturate the aqueous layer with sodium chloride and extract again three times with 500 mL of ether.[4]
-
Combine the ether layers, wash with 1 L of brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.[4]
-
Remove the solvent by rotary evaporation to yield a semisolid residue.[4]
-
Triturate the residue with 100 mL of benzene and filter the resulting mixture to obtain 43.1–47.9 g (66–73%) of cyclopropane-1,1-dicarboxylic acid as white crystals.[4]
Protocol 2: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate using Sodium Ethoxide
This classical method involves the use of sodium ethoxide as the base. While historically significant, it often results in lower yields compared to modern methods.[5]
Materials:
-
Diethyl malonate
-
1,2-Dibromoethane
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
To a stirred solution of diethyl malonate in ethanol, add the sodium ethoxide solution.
-
Add 1,2-dibromoethane to the reaction mixture.
-
Heat the mixture under reflux for several hours.
-
After cooling, neutralize the reaction mixture and remove the solvent.
-
The product, diethyl cyclopropane-1,1-dicarboxylate, is then isolated and purified by distillation.
Note: This method has been reported to yield around 27-40% of the desired product.[5]
Protocol 3: Improved Synthesis of Dialkyl Cyclopropane-1,1-dicarboxylates using an Alcoholate Solution
This improved process achieves higher yields by the gradual addition of an alcoholate solution to a mixture of the malonic acid derivative and a 1,2-dihalo compound.[5]
Materials:
-
Dimethyl malonate (DMM) or Diethyl malonate (DEM)
-
1,2-Dichloroethane (DCE)
-
Sodium methylate solution in methanol (30% by weight)
-
N,N-Dimethylformamide (DMF)
Procedure for Dimethyl Cyclopropane-1,1-dicarboxylate (MCD):
-
In a suitable reactor, heat a mixture of 264.2 g (2.0 mol) of dimethyl malonate, 590 g of DMF, and 594 g (6.0 mol) of 1,2-dichloroethane to 110°C.[5]
-
Over a period of 6 hours, meter in 720 g (4.0 mol) of a 30% by weight solution of sodium methylate in methanol with stirring.
-
During the addition, an azeotrope of methanol and 1,2-dichloroethane distills off at 61°C.[5]
-
After the addition is complete, continue to stir the mixture for a further 30 minutes.
-
Work up the reaction mixture by distillation. First, distill off the excess 1,2-dichloroethane at atmospheric pressure.
-
Then, remove DMF and unreacted dimethyl malonate by distillation under vacuum.
-
The final product, dimethyl cyclopropane-1,1-dicarboxylate, is distilled at 82°C/16 mbar.[5]
Data Presentation
| Protocol | Starting Malonate | Dihaloalkane | Base | Catalyst/Solvent | Reaction Time | Yield | Reference |
| 1 | Diethyl malonate | 1,2-Dibromoethane | 50% aq. NaOH | Triethylbenzylammonium chloride | 2 hours | 66-73% (as diacid) | [4] |
| 2 | Diethyl malonate | 1,2-Dibromoethane | Sodium ethoxide | Ethanol | Not specified | 27-40% | [5] |
| 3 | Dimethyl malonate | 1,2-Dichloroethane | Sodium methylate | DMF | 6.5 hours | 78% (87% based on converted DMM) | [5] |
| 3 (variant) | Diethyl malonate | 1,2-Dichloroethane | Sodium methylate | DMF | Not specified | 68.1% (85.8% based on converted DEM) | [5] |
Reaction Mechanism and Workflow
The synthesis of cyclopropane-1,1-dicarboxylates from dialkyl malonates and 1,2-dihaloethanes proceeds via a Michael-Initiated Ring Closure (MIRC) mechanism.[1][6] This involves the initial deprotonation of the active methylene compound by a base to form a stabilized carbanion (enolate). This nucleophile then attacks one of the electrophilic carbons of the 1,2-dihaloethane in an SN2 reaction, displacing one of the halide ions. A second intramolecular SN2 reaction then occurs, where the newly formed carbanion attacks the other carbon bearing a halide, leading to the formation of the cyclopropane ring.
Caption: Michael-Initiated Ring Closure (MIRC) mechanism for cyclopropane synthesis.
The overall experimental workflow for the phase-transfer catalyzed synthesis is outlined below.
Caption: Experimental workflow for the phase-transfer catalyzed synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Diethyl 1,1-Cyclopropanedicarboxylate-1559-02-0 [ganeshremedies.com]
- 3. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Stereoselective Cyclopropanation Using Diethyl Dibromomalonate and its Monobromo Analog: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of cyclopropanes utilizing diethyl dibromomalonate and diethyl bromomalonate. These methods offer robust pathways to construct the cyclopropane motif, a key structural element in many pharmaceuticals and bioactive molecules due to its unique conformational and electronic properties. The following sections detail two primary methodologies: a visible-light-induced cyclopropanation with this compound and a phase-transfer-catalyzed Michael Initiated Ring Closure (MIRC) reaction with diethyl bromomalonate.
Visible-Light-Induced Diastereoselective Cyclopropanation of Alkenes with this compound
This method provides a green and efficient route to various cyclopropane derivatives under mild conditions, often using sunlight as a sustainable light source. The reaction proceeds via a double single-electron transfer (SET) mechanism catalyzed by a photoredox catalyst.[1][2]
Application Notes
This protocol is particularly suitable for the cyclopropanation of a wide range of styrenes and other electron-rich alkenes. The reaction is characterized by its operational simplicity and tolerance to various functional groups. The diastereoselectivity of the reaction is a key feature, providing a direct route to substituted cyclopropanes with defined relative stereochemistry.
Mechanism Overview: The reaction is initiated by the visible-light-excited photocatalyst, which reduces the this compound through a double SET process to generate a malonate carbanion. This carbanion then acts as a nucleophile, attacking the alkene in a Michael-type addition. Subsequent intramolecular nucleophilic substitution with the expulsion of a bromide ion leads to the formation of the cyclopropane ring.
Caption: Visible-light-induced cyclopropanation workflow.
Quantitative Data Summary
The following table summarizes the results for the visible-light-induced cyclopropanation of various alkenes with this compound.[2]
| Entry | Alkene Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Styrene | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | 85 | >20:1 |
| 2 | 4-Methylstyrene | Diethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate | 89 | >20:1 |
| 3 | 4-Methoxystyrene | Diethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate | 92 | >20:1 |
| 4 | 4-Chlorostyrene | Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate | 82 | >20:1 |
| 5 | 1-Octene | Diethyl 2-hexylcyclopropane-1,1-dicarboxylate | 75 | N/A |
| 6 | Indene | Diethyl 1a,6b-dihydro-1H-cyclopropa[a]indene-1,1-dicarboxylate | 88 | >20:1 |
Experimental Protocol
Materials:
-
This compound
-
Alkene substrate
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or similar)
-
Solvent (e.g., Acetonitrile or DMF)
-
Inert gas (Argon or Nitrogen)
-
Visible light source (e.g., household CFL bulb or sunlight)
Procedure:
-
In a reaction vessel, dissolve the alkene substrate (1.0 mmol) and this compound (1.2 mmol) in the chosen solvent (5 mL).
-
Add the photocatalyst (1-2 mol%).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Seal the vessel and place it under the visible light source with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired cyclopropane derivative.
Asymmetric Michael Initiated Ring Closure (MIRC) of Chalcones with Diethyl Bromomalonate
This methodology facilitates the enantioselective synthesis of highly substituted cyclopropanes through a phase-transfer-catalyzed MIRC reaction. The use of chiral cinchona alkaloid-derived catalysts is crucial for achieving high stereoselectivity.[3]
Application Notes
This protocol is well-suited for the asymmetric cyclopropanation of electron-neutral and electron-deficient chalcones. The reaction proceeds with high yields and good to excellent enantioselectivities. The choice of catalyst and reaction conditions is critical for the stereochemical outcome.
Mechanism Overview: The reaction is initiated by the deprotonation of diethyl bromomalonate by a base under phase-transfer conditions, forming a nucleophilic enolate. This enolate then undergoes a Michael addition to the chalcone. The resulting intermediate subsequently undergoes an intramolecular cyclization via nucleophilic substitution of the bromide, forming the cyclopropane ring. The chiral phase-transfer catalyst controls the facial selectivity of the initial Michael addition, thereby determining the enantioselectivity of the final product.
Caption: Experimental workflow for asymmetric MIRC.
Quantitative Data Summary
The following table summarizes the results for the asymmetric MIRC reaction of various chalcones with diethyl bromomalonate catalyzed by a cinchona alkaloid derivative.[3]
| Entry | Chalcone Substituent (Ar) | Product | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | Phenyl | Diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate | 95 | 91:9 |
| 2 | 4-Chlorophenyl | Diethyl 2-benzoyl-3-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate | 98 | 90:10 |
| 3 | 4-Nitrophenyl | Diethyl 2-benzoyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarboxylate | 92 | 89:11 |
| 4 | 2-Thienyl | Diethyl 2-benzoyl-3-(thiophen-2-yl)cyclopropane-1,1-dicarboxylate | 88 | 91:9 |
| 5 | 4-Methylphenyl | Diethyl 2-benzoyl-3-(p-tolyl)cyclopropane-1,1-dicarboxylate | 85 | 88:12 |
Experimental Protocol
Materials:
-
Diethyl bromomalonate
-
Chalcone substrate
-
Chiral phase-transfer catalyst (e.g., a cinchona alkaloid-derived quaternary ammonium salt)
-
Base (e.g., aqueous potassium carbonate)
-
Solvent (e.g., Toluene or Mesitylene)
Procedure:
-
To a solution of the chalcone (0.5 mmol) and the chiral phase-transfer catalyst (10 mol%) in the organic solvent (5 mL), add the aqueous solution of the base (e.g., 50% K₂CO₃, 10 equivalents).
-
Cool the biphasic mixture to 0 °C with vigorous stirring.
-
Add diethyl bromomalonate (0.6 mmol) portion-wise over a period of 24 hours.
-
Continue stirring at 0 °C and monitor the reaction by TLC.
-
After completion (typically 48-72 hours), dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched cyclopropane.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions must be taken when handling all chemicals.
References
- 1. Visible light induced cyclopropanation of dibromomalonates with alkenes via double-SET by photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Visible light induced cyclopropanation of dibromomalonates with alkenes via double-SET by photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Bromination of Phenols using Diethyl Dibromomalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bromination of phenols is a fundamental transformation in organic synthesis, yielding key intermediates for the development of pharmaceuticals, agrochemicals, and functional materials. While various brominating agents are available, many necessitate harsh acidic or basic conditions. Diethyl dibromomalonate has emerged as an effective reagent for the electrophilic bromination of phenols under neutral conditions, offering high regioselectivity for the para-position. This document provides detailed application notes and protocols for this methodology.[1][2]
The reaction proceeds by heating a substituted phenol with neat this compound, providing a straightforward procedure for the synthesis of 4-bromophenols in good to excellent yields.[1][2] This method is particularly advantageous as it avoids the use of strong acids or bases often required by other brominating agents like N-bromosuccinimide (NBS).[1]
Reaction Mechanism and Regioselectivity
The bromination of phenols with this compound is an electrophilic aromatic substitution reaction. The electron-rich phenol ring acts as a nucleophile, attacking one of the bromine atoms of the this compound. The hydroxyl group of the phenol is a strong activating group, directing the substitution to the ortho and para positions. Due to steric hindrance, the reaction with this compound shows high selectivity for the para-position. If the para-position is blocked, bromination will occur at the ortho-position.[1]
A proposed mechanism for this reaction is illustrated below:
References
Application Notes and Protocols: Diethyl Dibromomalonate as a Precursor for Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl dibromomalonate is a highly reactive and versatile reagent in organic synthesis, serving as a valuable precursor for a wide range of active pharmaceutical ingredients (APIs). Its two bromine atoms on the central carbon atom make it an excellent electrophile for the formation of carbon-carbon bonds, a fundamental process in the construction of complex drug molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of APIs, with a focus on the non-steroidal anti-inflammatory drug (NSAID), Phenylbutazone, as a key example.
Key Applications in API Synthesis
This compound is a critical building block for the synthesis of various classes of APIs, including:
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): As will be detailed, it is a precursor to disubstituted malonic esters, which are key intermediates in the synthesis of pyrazolidinedione derivatives like Phenylbutazone.
-
Barbiturates: The synthesis of barbiturates involves the condensation of a disubstituted malonic ester with urea. This compound can be readily converted to the necessary dialkylated malonate precursors.
-
Amino Acids: It can be utilized in the synthesis of functionalized amino acids, such as proline.[1]
-
Cyclopropane Derivatives: The reagent is employed in the formation of cyclopropane rings, which are present in some bioactive molecules.[1]
Data Presentation: Synthesis Yields and Purity
The following table summarizes typical yields and purity data for key synthetic steps involving malonic ester derivatives in the pathway to APIs.
| Reaction Step | Precursor(s) | Product | Yield (%) | Purity (%) | Reference(s) |
| Synthesis of Diethyl Acetamidomalonate Intermediate | Diethyl malonate, Acetamide | Diethyl Acetamidomalonate | 90 - 93 | >99.5 | [2] |
| Synthesis of Barbituric Acid | Diethyl malonate, Urea | Barbituric Acid | 72 - 78 | - | [3][4] |
| Synthesis of Substituted Benzyl Bromide Intermediate | Substituted Toluene | Substituted Benzyl Bromide | 87.5 | - | [5] |
| Synthesis of Diethyl n-butylmalonate | Diethyl malonate, n-butyl bromide | Diethyl n-butylmalonate | 80 - 90 | - | |
| Synthesis of Phenylbutazone (overall) | Diethyl n-butylmalonate, 1,2-diphenylhydrazine | Phenylbutazone | Good | - | [6] |
Experimental Protocols
This section provides a detailed, two-stage protocol for the synthesis of Phenylbutazone, starting from the alkylation of this compound.
Stage 1: Synthesis of Diethyl n-butylmalonate from this compound
This initial stage involves the dialkylation of this compound to produce the key intermediate, diethyl n-butylmalonate.
Materials:
-
This compound
-
n-Butylmagnesium bromide (Grignard reagent)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Set up a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, place a solution of this compound (0.1 mol) in 100 mL of anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a solution of n-butylmagnesium bromide (0.22 mol) in diethyl ether to the dropping funnel and add it dropwise to the stirred solution of this compound over a period of 1 hour, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude diethyl n-butylmalonate.
-
Purify the crude product by vacuum distillation to yield pure diethyl n-butylmalonate.
Stage 2: Synthesis of Phenylbutazone
This stage utilizes the prepared diethyl n-butylmalonate to synthesize the final API, Phenylbutazone.
Materials:
-
Diethyl n-butylmalonate (from Stage 1)
-
1,2-Diphenylhydrazine (Hydrazobenzene)
-
Sodium ethoxide
-
Anhydrous toluene
-
Dilute hydrochloric acid
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-diphenylhydrazine (0.1 mol) in 150 mL of anhydrous toluene.
-
Add sodium ethoxide (0.11 mol) to the solution.
-
Slowly add diethyl n-butylmalonate (0.1 mol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the mixture with dilute hydrochloric acid to precipitate the crude Phenylbutazone.
-
Filter the precipitate using a Büchner funnel and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure Phenylbutazone.
-
Dry the purified product under vacuum.
Visualizations
Experimental Workflow: Synthesis of Phenylbutazone
Caption: Workflow for the two-stage synthesis of Phenylbutazone from this compound.
Signaling Pathway: Mechanism of Action of Phenylbutazone
Phenylbutazone is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, Phenylbutazone reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[2][7]
Caption: Phenylbutazone inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
References
- 1. The biosynthesis and metabolism of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Phenylbutazone in the horse: a review" by Thomas Tobin, S. Chay et al. [uknowledge.uky.edu]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]
- 7. rmtcnet.com [rmtcnet.com]
Application Notes and Protocols: Diethyl Dibromomalonate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl dibromomalonate is a versatile reagent in organic synthesis, primarily utilized as a source of a geminal-dihalo-activated methylene group. Its unique reactivity makes it a valuable precursor for the construction of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. These application notes provide an overview of the use of this compound in the synthesis of two important classes of heterocyclic compounds: thiazoles and pyrazoles. Detailed experimental protocols for key transformations are provided, along with reaction mechanisms and quantitative data to facilitate the application of these methodologies in a research and development setting.
Synthesis of 2-Aminothiazole Derivatives
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives.[1] This reaction typically involves the condensation of an α-halocarbonyl compound with a thiourea or thioamide. This compound can be effectively employed as an α,α-dihalocarbonyl equivalent in a modified Hantzsch-type synthesis to produce highly functionalized 2-aminothiazoles.
Application Note 1: Synthesis of Ethyl 2-Amino-4-hydroxythiazole-5-carboxylate
The reaction of this compound with thiourea provides a direct route to ethyl 2-amino-4-hydroxythiazole-5-carboxylate, a valuable building block for the synthesis of more complex bioactive molecules. The reaction proceeds via a cyclocondensation mechanism.
Reaction Scheme:
Experimental Protocol:
A detailed experimental protocol for this transformation is provided below, based on established principles of the Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Sodium acetate
-
Hydrochloric acid (1 M)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 eq.) and sodium acetate (2.0 eq.) in absolute ethanol (100 mL).
-
To this solution, add this compound (1.0 eq.) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (200 mL) and acidify to pH 5-6 with 1 M hydrochloric acid.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold deionized water (2 x 50 mL).
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to afford the pure ethyl 2-amino-4-hydroxythiazole-5-carboxylate.
-
Dry the purified product under vacuum.
Data Presentation:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Ethyl 2-amino-4-hydroxythiazole-5-carboxylate | C6H8N2O3S | 204.21 | 75-85 | 188-190 |
Mechanism Workflow:
The reaction is proposed to proceed through the following steps:
References
Diethyl Dibromomalonate in Multicomponent Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl dibromomalonate is a valuable reagent in organic synthesis, primarily recognized for its role as a brominating agent and a precursor for the synthesis of gem-dibromo compounds. While multicomponent reactions (MCRs) are a cornerstone of modern synthetic and medicinal chemistry for the efficient construction of complex molecules, the application of this compound as a key starting material in such reactions appears to be a niche or largely unexplored area of research. Extensive searches for established and well-documented multicomponent reactions directly employing this compound have not yielded specific, reproducible protocols with quantitative data.
The scientific literature predominantly features the use of diethyl malonate and diethyl bromomalonate in a wide array of MCRs. These compounds, possessing an active methylene group, readily participate in condensations with aldehydes, amines, and other electrophiles to generate diverse heterocyclic scaffolds. In contrast, the gem-dibromo functionality of this compound imparts a different reactivity profile, making its direct incorporation into classical MCRs challenging without prior transformation.
This document, therefore, aims to provide a forward-looking perspective rather than a retrospective summary of established applications. It will outline potential, mechanistically plausible multicomponent strategies where this compound could theoretically be employed and will discuss related transformations that could be adapted into one-pot, multicomponent processes.
Theoretical Multicomponent Applications and Future Directions
While direct, well-established MCRs involving this compound are not readily found in the literature, its unique reactivity suggests potential for the development of novel multicomponent strategies. Researchers are encouraged to explore the following conceptual pathways.
In Situ Generation of Alkynes for [3+2] Cycloadditions
One potential MCR application involves the in situ generation of an alkyne from this compound, which could then participate in a subsequent cycloaddition reaction.
Conceptual Workflow:
Caption: Conceptual workflow for a this compound MCR.
Experimental Considerations:
-
Base Selection: The choice of base would be critical to promote the elimination of two equivalents of HBr to form the alkyne without significant side reactions.
-
1,3-Dipole: A variety of 1,3-dipoles, such as organic azides or nitrile oxides, could be employed to generate diverse heterocyclic products.
-
One-Pot Procedure: The reaction would need to be optimized as a one-pot process where the 1,3-dipole is present during the alkyne formation or added subsequently without isolation of the intermediate.
Cascade Reactions Involving Initial Michael Addition
A hypothetical MCR could be designed where a nucleophile adds to an acceptor, and the resulting intermediate is trapped by this compound.
Logical Relationship:
Caption: Potential cascade reaction involving this compound.
Experimental Protocol (Hypothetical):
-
To a solution of a Michael acceptor (1.0 eq) and a nucleophilic amine (1.0 eq) in a suitable solvent (e.g., THF, MeCN), add a non-nucleophilic base (e.g., DBU, 1.1 eq) at room temperature.
-
Stir the reaction mixture for 30 minutes to allow for the formation of the Michael adduct.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until completion.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH4Cl, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Quantitative Data (Anticipated):
| Entry | Michael Acceptor | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl acrylate | Aniline | THF | 65 | 12 | <50 |
| 2 | Acrylonitrile | Benzylamine | MeCN | 80 | 12 | <50 |
*Projected yields are speculative and would require experimental validation.
Related Two-Component Reactions with MCR Potential
While not strictly multicomponent reactions, some known transformations of this compound could serve as the foundation for the development of future MCRs.
Synthesis of Barbiturate Precursors
The synthesis of barbiturates is a classic example of a cyclocondensation reaction, which can be considered a type of multicomponent condensation. While this reaction typically starts from a disubstituted malonic ester and urea, this compound could be a precursor to the necessary dialkylated malonate. A one-pot, sequential alkylation followed by condensation could be envisioned as a pseudo-multicomponent reaction.
Reaction Scheme:
-
Step 1 (Alkylation): this compound + 2 R-MgBr -> R,R'-diethylmalonate
-
Step 2 (Condensation): R,R'-diethylmalonate + Urea -> 5,5-Disubstituted Barbituric Acid
Experimental Protocol (Adapted from Diethyl Malonate Synthesis):
A detailed protocol for the synthesis of barbiturates from diethyl malonate can be found in various organic chemistry resources. Adapting this to a one-pot procedure starting from this compound would be a novel research direction.
Conclusion
The direct application of this compound in multicomponent reactions is not a well-established field. However, its unique chemical properties present opportunities for the design of novel MCRs. The conceptual pathways and related synthetic strategies outlined in these notes are intended to inspire researchers to explore this untapped potential. The development of such reactions would provide new avenues for the efficient synthesis of complex and potentially bioactive molecules. Future work should focus on the experimental validation of these hypothetical MCRs, including the optimization of reaction conditions and the evaluation of the substrate scope.
Application Notes and Protocols: Zinc-Mediated Reactions of Diethyl Dibromomalonate with Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the zinc-mediated reactions of diethyl dibromomalonate with various alkynes. This methodology offers a versatile route to highly functionalized molecules, including vinyl malonates, polysubstituted 2H-pyran-2-ones, and tetracarbonyl derivatives. The protocols and data presented are based on published research and are intended to serve as a guide for the application of this reaction in organic synthesis and drug discovery.
I. Introduction
The reaction of this compound with alkynes in the presence of zinc metal provides a powerful tool for the construction of complex molecular architectures. The process is initiated by the formation of an organozinc intermediate from this compound, which then undergoes a regioselective addition to the alkyne. The resulting vinyl organo-zinc intermediate can be trapped with various electrophiles, leading to a diverse range of products. This one-pot, multi-step reaction sequence is characterized by its operational simplicity and the ability to generate densely functionalized products from readily available starting materials.
II. Reaction Pathways and Mechanisms
The zinc-mediated reaction of this compound with alkynes proceeds through a proposed mechanism involving the formation of a zinc carbenoid or a related organozinc species. This intermediate then adds to the alkyne in a highly regioselective manner to produce a vinyl zinc species. The subsequent reaction of this intermediate with an electrophile determines the final product. Two primary reaction pathways have been identified:
-
Pathway A: Synthesis of Vinyl Malonates: In the absence of a strong electrophile, the vinyl zinc intermediate is protonated upon aqueous workup to yield the corresponding vinyl malonate.
-
Pathway B: Synthesis of 2H-Pyran-2-ones: When the vinyl zinc intermediate is reacted with an acid chloride, a cascade reaction is initiated, leading to the formation of polysubstituted 2H-pyran-2-ones.
-
Pathway C: Synthesis of Tetracarbonyl Derivatives: The use of oxalyl chloride as the electrophile, followed by the addition of an amine, results in the formation of tetracarbonyl derivatives.
Below is a diagram illustrating the proposed general reaction mechanism.
Caption: Proposed reaction mechanism for the zinc-mediated reaction of this compound with alkynes.
III. Experimental Protocols
Disclaimer: The following are generalized protocols based on available literature. Researchers should consult the primary literature for specific details and optimize conditions for their specific substrates.
A. General Protocol for the Synthesis of Vinyl Malonates
This protocol describes the zinc-mediated addition of this compound to an alkyne to form a vinyl malonate.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc powder (2.0-3.0 equivalents).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.
-
Reactant Addition: To the stirred suspension, add the alkyne (1.0-1.5 equivalents) followed by the dropwise addition of this compound (1.0 equivalent).
-
Reaction: Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired vinyl malonate.
B. General Protocol for the One-Pot Synthesis of 2H-Pyran-2-ones
This protocol describes the synthesis of 2H-pyran-2-ones via the in-situ trapping of the vinyl zinc intermediate with an acid chloride.
-
Formation of Vinyl Zinc Intermediate: Follow steps 1-4 of the general protocol for the synthesis of vinyl malonates.
-
Electrophile Addition: After the formation of the vinyl zinc intermediate is complete (as indicated by TLC), cool the reaction mixture to 0 °C. Add the acid chloride (1.2-1.5 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Workup and Purification: Follow steps 5-7 of the general protocol for the synthesis of vinyl malonates to isolate and purify the desired 2H-pyran-2-one.
Below is a diagram illustrating a generalized experimental workflow.
Caption: Generalized experimental workflow for the synthesis of vinyl malonates and 2H-pyran-2-ones.
IV. Data Presentation
The following tables summarize the scope of the zinc-mediated reaction of this compound with various alkynes. Please note that this is a representative summary and not an exhaustive list. Yields are typically reported as isolated yields.
Table 1: Synthesis of Vinyl Malonates
| Entry | Alkyne Substrate (R-C≡C-H) | Product | Yield (%) |
| 1 | Phenylacetylene | Diethyl 2-(1-phenylvinyl)malonate | Good to Excellent |
| 2 | 1-Hexyne | Diethyl 2-(hept-1-en-2-yl)malonate | Good to Excellent |
| 3 | Cyclopropylacetylene | Diethyl 2-(1-cyclopropylvinyl)malonate | Good to Excellent |
| 4 | Trimethylsilylacetylene | Diethyl 2-(1-(trimethylsilyl)vinyl)malonate | Good to Excellent |
Table 2: Synthesis of 2H-Pyran-2-ones
| Entry | Alkyne Substrate | Acid Chloride | Product | Yield (%) |
| 1 | Phenylacetylene | Benzoyl chloride | 3-(ethoxycarbonyl)-4,6-diphenyl-2H-pyran-2-one | Moderate to Good |
| 2 | 1-Hexyne | Acetyl chloride | 3-(ethoxycarbonyl)-6-hexyl-4-methyl-2H-pyran-2-one | Moderate to Good |
| 3 | Phenylacetylene | 4-Methoxybenzoyl chloride | 3-(ethoxycarbonyl)-6-(4-methoxyphenyl)-4-phenyl-2H-pyran-2-one | Moderate to Good |
| 4 | 1-Octyne | Propionyl chloride | 3-(ethoxycarbonyl)-4-ethyl-6-octyl-2H-pyran-2-one | Moderate to Good |
V. Applications in Drug Development
The products of these reactions, particularly the highly substituted 2H-pyran-2-one core, are of significant interest in drug discovery. The 2H-pyran-2-one scaffold is a common motif in a variety of natural products with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The ability to rapidly generate a library of polysubstituted pyranones from simple starting materials using this zinc-mediated methodology makes it an attractive approach for the synthesis of novel compounds for high-throughput screening and lead optimization in drug development programs. The functional group tolerance of the reaction further enhances its utility, allowing for the incorporation of various pharmacophores and handles for further chemical modification.
Troubleshooting & Optimization
Maximizing Purity and Output: A Technical Guide to Diethyl Dibromomalonate Reactions
For researchers, scientists, and drug development professionals, optimizing the synthesis of diethyl dibromomalonate is crucial for ensuring high-purity starting materials and maximizing downstream product yields. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis and purification of this important reagent.
Troubleshooting Guide: Common Issues and Solutions
This section addresses frequent problems observed during the synthesis of this compound, offering potential causes and actionable solutions to improve reaction outcomes.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Yield of this compound | - Insufficient Bromine: The molar ratio of bromine to diethyl malonate is too low, favoring the formation of diethyl bromomalonate. - Incomplete Reaction: Reaction time is too short or the temperature is too low. - Side Reactions: Formation of undesired byproducts. - Loss during Workup: Product lost during washing or extraction steps. | - Increase Bromine Stoichiometry: Use at least two molar equivalents of bromine per mole of diethyl malonate. A slight excess of bromine may be necessary to drive the reaction to completion. - Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like GC-MS or TLC. - Control Reaction Conditions: Maintain a controlled temperature to minimize side reactions. - Careful Workup: Ensure proper phase separation and minimize the number of transfers. |
| Presence of Diethyl Bromomalonate in Final Product | - Incomplete Dibromination: Insufficient bromine or reaction time. | - Push the Reaction to Completion: Add a slight excess of bromine and increase the reflux time. - Fractional Distillation: Carefully separate the higher-boiling this compound from the monobrominated product via vacuum distillation. |
| Product is Dark or Discolored | - Presence of Excess Bromine: Residual bromine can impart a yellow or brown color. - Decomposition: Overheating during distillation can cause decomposition. | - Quench Excess Bromine: Wash the reaction mixture with a dilute solution of sodium bisulfite or sodium thiosulfate to remove unreacted bromine. - Optimize Distillation: Use a high-vacuum source to lower the boiling point and avoid thermal degradation. |
| Formation of Acidic Impurities | - Hydrolysis of Ester Groups: Presence of water during the reaction or workup can lead to the formation of malonic acid derivatives. | - Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents. - Neutralize Carefully: Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of bromine to diethyl malonate for synthesizing this compound?
To maximize the yield of this compound, a molar ratio of at least 2:1 (bromine:diethyl malonate) is recommended. A small excess of bromine (e.g., 2.1 to 2.2 equivalents) can help ensure the complete conversion of the starting material and the monobrominated intermediate.
Q2: How can I effectively monitor the progress of the bromination reaction?
The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). This will allow you to observe the disappearance of the diethyl malonate and diethyl bromomalonate starting materials and the appearance of the this compound product.
Q3: What are the most common side products in this reaction?
The primary side product is diethyl bromomalonate, the monobrominated intermediate. If the reaction conditions are not carefully controlled, other side reactions such as the formation of polybrominated species or hydrolysis of the ester groups can occur.
Q4: What is the best method for purifying crude this compound?
Fractional vacuum distillation is the most effective method for purifying this compound. Due to its high boiling point, distillation under reduced pressure is necessary to prevent thermal decomposition. Careful fractionation is required to separate the desired product from any unreacted diethyl malonate and the intermediate diethyl bromomalonate.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for the bromination of diethyl malonate.
Materials:
-
Diethyl malonate
-
Liquid Bromine
-
Carbon Tetrachloride (or another suitable inert solvent)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place diethyl malonate (1.0 equivalent) dissolved in carbon tetrachloride.
-
From the dropping funnel, add liquid bromine (2.1 equivalents) dropwise to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until monitoring indicates the consumption of the starting material and the monobrominated intermediate.
-
Cool the reaction mixture to room temperature and carefully wash with a saturated sodium bicarbonate solution to neutralize any generated HBr and quench excess bromine.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional vacuum distillation, collecting the fraction corresponding to this compound.
Data Presentation
The following table summarizes the physical properties of the key compounds involved in the synthesis, which are critical for effective purification by distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Diethyl Malonate | 160.17 | 199.3 |
| Diethyl Bromomalonate | 239.06 | 233-235 |
| This compound | 317.96 | 140-143 @ 18 mmHg |
Visualizing the Process
To better understand the workflow and reaction pathways, the following diagrams have been generated.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Main reaction pathway and potential side reaction in this compound synthesis.
Technical Support Center: Synthesis of Diethyl Dibromomalonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl dibromomalonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common method for synthesizing this compound is through the direct bromination of diethyl malonate using elemental bromine. The reaction typically proceeds stepwise, first forming diethyl bromomalonate, which is then further brominated to the desired this compound.
Q2: What are the main side products I should be aware of?
The most common side product is diethyl bromomalonate, the mono-brominated intermediate. If the reaction is not driven to completion, a significant amount of this starting material for the second bromination will remain. Other potential side products can arise from hydrolysis of the ester functionalities, especially during workup.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be monitored by observing the disappearance of the red-brown color of the bromine. Additionally, the evolution of hydrogen bromide gas, a byproduct of the reaction, will cease as the reaction approaches completion. For more detailed analysis, techniques like gas chromatography (GC) or thin-layer chromatography (TLC) can be used to track the consumption of diethyl malonate and diethyl bromomalonate and the formation of this compound.
Q4: What are the key safety precautions for this synthesis?
Bromine is a highly corrosive and toxic substance and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction also produces hydrogen bromide gas, which is corrosive and toxic; it should be appropriately trapped or neutralized.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of this compound and presence of significant diethyl bromomalonate | Insufficient bromine used. | Ensure at least two molar equivalents of bromine are used for each mole of diethyl malonate. A slight excess of bromine may be necessary to drive the reaction to completion.[1] |
| Incomplete reaction. | Increase the reaction time or temperature (with caution) to ensure the second bromination goes to completion. Monitor the reaction until the evolution of HBr gas ceases.[1] | |
| Presence of unreacted diethyl malonate in the final product | Insufficient amount of brominating agent. | Recalculate the stoichiometry and ensure enough bromine was added for both bromination steps. |
| Poor mixing. | Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture. | |
| Product appears oily and has a lower than expected boiling point | Contamination with diethyl bromomalonate. | Diethyl bromomalonate has a lower boiling point than this compound. Improve the purification process, for instance, by using fractional distillation under reduced pressure. |
| Formation of acidic byproducts during workup | Hydrolysis of the ester groups. | During the workup, avoid prolonged contact with strong acids or bases, especially at elevated temperatures. Use a mild base, such as a saturated sodium bicarbonate solution, for neutralization and perform extractions promptly. |
| Reaction is very slow or does not initiate | Low reaction temperature. | Gentle heating or initiation with a light source (e.g., a standard light bulb) can help start the reaction.[1] |
| Impure reagents. | Use freshly distilled diethyl malonate and dry bromine to avoid side reactions with impurities.[1] |
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C/mmHg) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 199.3 / 760 | 1.055 | 1.414 |
| Diethyl Bromomalonate | C₇H₁₁BrO₄ | 239.06 | 121-125 / 16 | 1.402 | 1.451 |
| This compound | C₇H₁₀Br₂O₄ | 317.96 | 140-143 / 18 | 1.68 | 1.484 |
Table 2: Spectroscopic Data for Product Identification
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| Diethyl Malonate | 1.28 (t, 6H), 3.45 (s, 2H), 4.22 (q, 4H) | 14.0, 61.4, 41.5, 166.8 | ~1735 (C=O) |
| Diethyl Bromomalonate | 1.32 (t, 6H), 4.29 (q, 4H), 4.85 (s, 1H) | 13.9, 63.0, 47.9, 165.2 | ~1740 (C=O) |
| This compound | 1.35 (t, 6H), 4.38 (q, 4H) | 13.8, 64.2, 38.7, 163.5 | ~1750 (C=O) |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from established methods for the bromination of diethyl malonate.[1]
Materials:
-
Diethyl malonate
-
Bromine
-
Carbon tetrachloride (or another suitable inert solvent)
-
5% Sodium carbonate solution
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a gas trap
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus for vacuum distillation
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place diethyl malonate (1 mole) and carbon tetrachloride.
-
From the dropping funnel, add bromine (at least 2 moles) dropwise with vigorous stirring. The addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir and heat the mixture under reflux until the evolution of hydrogen bromide gas ceases.
-
Cool the reaction mixture to room temperature and wash it with a 5% sodium carbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by distillation.
-
Purify the crude product by vacuum distillation, collecting the fraction corresponding to this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Desired reaction pathway and a common side reaction.
References
Preventing dialkylation in reactions with Diethyl dibromomalonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dialkylation during reactions with diethyl dibromomalonate.
Troubleshooting Guide: Preventing Dialkylation
Undesired dialkylation is a common side reaction when working with this compound, leading to reduced yield of the desired mono-alkylated product and purification challenges.[1] This guide provides a systematic approach to troubleshoot and minimize this issue.
| Observation | Potential Cause | Recommended Solution |
| Significant formation of dialkylated product | Incorrect Stoichiometry: Using more than one equivalent of the base or alkylating agent.[2] | - Use a strict 1:1 molar ratio of base to this compound.[3] - Employ a slight excess (e.g., 1.1 equivalents) of this compound relative to the alkylating agent.[3] |
| Rapid addition of reagents: High local concentration of the alkylating agent can promote a second alkylation.[3] | - Add the alkylating agent dropwise or via a syringe pump over an extended period.[3] - Ensure efficient stirring to maintain homogeneity. | |
| Elevated reaction temperature: Higher temperatures can increase the rate of the second alkylation.[4] | - Maintain a low reaction temperature (e.g., 0 °C or below) during the addition of the alkylating agent.[5] - Allow the reaction to warm to room temperature slowly while monitoring its progress. | |
| Inappropriate base selection: A very strong or sterically unhindered base might readily deprotonate the mono-alkylated product. | - Consider using a milder base such as potassium carbonate, especially in phase-transfer catalysis conditions.[5] - If a strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt) is necessary, ensure precise stoichiometric control.[2][6] | |
| Low yield of mono-alkylated product with unreacted starting material | Insufficient base: Incomplete deprotonation of this compound. | - Ensure exactly one equivalent of a strong, anhydrous base is used for complete mono-enolate formation.[2] |
| Competing elimination reaction (E2): The base promotes elimination of HX from the alkyl halide, particularly with secondary or tertiary halides.[3] | - Use primary or methyl alkyl halides whenever possible.[3] - Consider a less nucleophilic, bulkier base if elimination is a persistent issue.[3] | |
| Difficulty in separating mono- and dialkylated products | Similar polarities: The mono- and dialkylated products often have very close Rf values in chromatography.[3] | - Optimize the reaction to maximize the formation of the desired mono-alkylated product, thereby simplifying purification. - Employ careful column chromatography with a shallow solvent gradient for separation.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to control to achieve selective mono-alkylation of this compound?
A1: The key factors are the stoichiometry of the reactants, the amount and strength of the base, the reaction temperature, and the rate of addition of the alkylating agent.[2] Precise control over these parameters is essential for favoring mono-alkylation.
Q2: How does the stoichiometry of the base impact the product distribution?
A2: Using a 1:1 molar ratio of the base to this compound is crucial.[3] This ensures that there is only enough base to deprotonate the starting material once, forming the mono-enolate. An excess of base will lead to the deprotonation of the mono-alkylated product, facilitating dialkylation.[2]
Q3: Which bases are recommended for the mono-alkylation of this compound?
A3: Sodium ethoxide (NaOEt) in ethanol and sodium hydride (NaH) in an aprotic solvent like THF or DMF are commonly used strong bases.[2][6] It is important to use a base with the same alkyl group as the ester to prevent transesterification (e.g., sodium ethoxide with diethyl esters).[7] For certain substrates, milder bases like potassium carbonate under phase-transfer conditions can offer better selectivity for mono-alkylation.[5]
Q4: Can the choice of solvent affect the outcome of the reaction?
A4: Yes, the solvent plays a significant role. Protic solvents like ethanol are typically used with alkoxide bases.[2] Aprotic polar solvents such as THF or DMF are preferred when using strong, moisture-sensitive bases like sodium hydride to ensure complete enolate formation and minimize side reactions.[2]
Q5: Why is slow addition of the alkylating agent recommended?
A5: Slow addition helps to maintain a low concentration of the alkylating agent in the reaction mixture. This ensures that it preferentially reacts with the more abundant enolate of the starting this compound rather than the enolate of the newly formed mono-alkylated product.[3]
Data Presentation
| Parameter | Condition for Mono-alkylation | Condition for Dialkylation | Expected Outcome |
| Molar Ratio (Base : Malonate) | 1 : 1 | > 2 : 1 | A 1:1 ratio favors the mono-alkylated product. Using two or more equivalents of base promotes dialkylation.[2] |
| Molar Ratio (Alkyl Halide : Malonate) | 1 : 1.1 | > 2 : 1 | A slight excess of the malonate favors mono-alkylation.[3] An excess of the alkyl halide is used for dialkylation. |
| Temperature | Low (e.g., 0 °C to RT) | Elevated (e.g., Reflux) | Lower temperatures control the reaction rate and improve selectivity for mono-alkylation.[5] |
| Rate of Addition of Alkyl Halide | Slow (dropwise) | Rapid | Slow addition minimizes the concentration of the alkyl halide, favoring mono-alkylation.[3] |
| Base Strength | Milder (e.g., K₂CO₃) or controlled strong base (e.g., NaH, NaOEt) | Strong (e.g., NaH, NaOEt) | Milder bases can increase selectivity, while strong bases require strict stoichiometric control.[5] |
Experimental Protocols
Protocol 1: General Procedure for Mono-alkylation using Sodium Hydride
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.1 equivalents)
-
Alkyl halide (1.0 equivalent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.0 equivalent)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 equivalent).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes carefully under a stream of nitrogen.
-
Add anhydrous DMF or THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Add this compound (1.1 equivalents) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional hour to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkyl halide (1.0 equivalent) dropwise via the dropping funnel.
-
Let the reaction stir at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the mono-alkylated product.
Protocol 2: General Procedure for Mono-alkylation using Sodium Ethoxide
Materials:
-
This compound (1.0 equivalent)
-
Alkyl halide (1.0 equivalent)
-
Sodium metal (1.0 equivalent)
-
Absolute ethanol
-
Diethyl ether or ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 equivalent) in small portions to absolute ethanol. Stir until all the sodium has reacted.
-
To the sodium ethoxide solution, add this compound (1.0 equivalent) dropwise at room temperature. Stir for 30-60 minutes to ensure complete enolate formation.
-
Add the primary alkyl halide (1.0 equivalent) dropwise to the stirred solution. The reaction may be exothermic.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Reaction pathways for mono- and dialkylation of this compound.
Caption: Troubleshooting workflow for preventing dialkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] malonic ester synthesis | Semantic Scholar [semanticscholar.org]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting low conversion in cyclopropanation with Diethyl dibromomalonate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on cyclopropanation reactions using diethyl dibromomalonate. The following information is designed to help you diagnose and resolve issues leading to low conversion rates and to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My cyclopropanation reaction with this compound is showing very low conversion. What are the most common causes?
A1: Low conversion in this reaction, which typically proceeds via a Michael-Initiated Ring Closure (MIRC) mechanism, can often be attributed to several key factors:
-
Ineffective Base: The chosen base may not be strong enough to efficiently deprotonate the this compound, or it may be sterically hindered.
-
Moisture in the Reaction: Anhydrous conditions are critical. Any moisture present can quench the base and the enolate intermediate, halting the reaction.
-
Sub-optimal Solvent: The polarity and coordinating ability of the solvent play a significant role in stabilizing intermediates. An inappropriate solvent can lead to poor solubility of reactants or hinder the reaction pathway.
-
Low Quality Reagents: Impurities in the this compound, the alkene substrate, or the solvent can interfere with the reaction.
-
Inappropriate Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of reactants or products.
Q2: What is the proposed mechanism for the cyclopropanation of an α,β-unsaturated ketone with this compound?
A2: The reaction proceeds through a Michael-Initiated Ring Closure (MIRC) mechanism. The key steps are:
-
Deprotonation: A base removes a proton from the this compound to form a resonance-stabilized enolate.
-
Michael Addition: The enolate acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone (the Michael acceptor). This is a 1,4-conjugate addition that forms a new carbon-carbon bond and a new enolate intermediate.[1]
-
Intramolecular Cyclization: The newly formed enolate undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing one of the bromine atoms to form the three-membered cyclopropane ring and displace the bromide ion.
The following diagram illustrates this pathway:
Caption: The Michael-Initiated Ring Closure (MIRC) reaction pathway.
Q3: What are some common side reactions to be aware of?
A3: Several side reactions can compete with the desired cyclopropanation and lead to the formation of byproducts, reducing the overall yield:
-
Dimerization of the Alkene: Under basic conditions, some α,β-unsaturated ketones can undergo self-condensation or polymerization.
-
Decomposition of this compound: In the presence of a strong base and elevated temperatures, this compound can decompose.
-
Formation of Acyclic Byproducts: If the intramolecular cyclization step is slow or inhibited, the intermediate Michael adduct may be protonated during workup, leading to an acyclic dibromo compound.
-
Reaction with the Solvent: If a nucleophilic solvent (e.g., an alcohol that doesn't match the ester groups) is used, transesterification of the diethyl ester groups can occur.
Troubleshooting Guide for Low Conversion
If you are experiencing low yields in your cyclopropanation reaction, a systematic approach to troubleshooting is recommended. The following guide will help you identify and address potential issues.
Troubleshooting Workflow
The diagram below outlines a logical workflow for diagnosing and resolving low conversion issues.
Caption: A systematic workflow for troubleshooting low conversion.
Optimization of Reaction Conditions
The choice of base, solvent, and temperature is crucial for the success of the cyclopropanation. The following tables provide a summary of how these parameters can affect the reaction outcome, based on analogous Michael-initiated ring closure reactions.
Table 1: Effect of Base on Cyclopropanation Yield
| Base | Strength | Typical Observations | Recommendations |
| Potassium Carbonate (K₂CO₃) | Moderate | Often effective, especially in polar aprotic solvents like DMF. Can lead to good yields.[2] | A good starting point for optimization. Ensure the K₂CO₃ is finely powdered and dry. |
| Sodium Ethoxide (NaOEt) | Strong | Can be very effective but may also promote side reactions if not used carefully. | Use in anhydrous ethanol at controlled temperatures. Ensure stoichiometry is precise. |
| Caesium Carbonate (Cs₂CO₃) | Moderate | Can be effective in phase-transfer catalysis conditions, sometimes improving yields over other inorganic bases.[2] | Consider for reactions that are sluggish with K₂CO₃. |
| Triethylamine (Et₃N) | Weak | Generally not strong enough to efficiently deprotonate this compound. | Not recommended for this reaction. |
| DBU | Strong, Non-nucleophilic | Can be effective but may be too strong, leading to decomposition. | Use with caution, at low temperatures. |
Table 2: Effect of Solvent on Cyclopropanation Yield
| Solvent | Polarity | Typical Observations | Recommendations |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Often provides good solubility for reactants and intermediates, leading to higher yields. | A good choice, but ensure it is anhydrous. |
| Acetonitrile (MeCN) | Polar Aprotic | Can be a good solvent, but yields may be lower than with DMF. | A viable alternative to DMF. |
| Ethanol (EtOH) | Polar Protic | Can be used, especially with an alkoxide base like NaOEt. May lead to side reactions like transesterification if not anhydrous. | Use only if the corresponding alkoxide base is employed. |
| Toluene | Nonpolar | Generally poor solubility for the enolate, leading to low conversion. | Not recommended as the primary solvent. |
| Dichloromethane (DCM) | Polar Aprotic | Can be used, but may not be optimal for stabilizing the charged intermediates. | May be suitable for some substrates, but DMF or MeCN are often better starting points. |
Detailed Experimental Protocol
The following is a representative protocol for the cyclopropanation of chalcone with this compound, adapted from similar Michael-initiated ring closure reactions.
Synthesis of Diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate
Materials:
-
Chalcone
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous DMF to the flask via syringe.
-
To this suspension, add a solution of chalcone (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF dropwise over 10-15 minutes with vigorous stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate.
References
Optimizing Bromination Reactions with Diethyl Dibromomalonate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center dedicated to optimizing reaction conditions for bromination using diethyl dibromomalonate. This powerful reagent offers a versatile and effective method for the bromination of a variety of organic substrates. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and quantitative data to help you achieve optimal results in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in bromination reactions?
A1: this compound is a valuable reagent for the bromination of various functional groups. Its primary applications include:
-
Bromination of Phenols: It provides an efficient method for the synthesis of substituted 4-bromophenols, often with high regioselectivity. The reaction can frequently be carried out by simply heating the phenol with neat this compound.[1]
-
α-Bromination of Ketones: It can be used for the selective bromination at the α-position of ketones. This reaction typically proceeds through an acid-catalyzed enol intermediate.[2][3][4]
-
Addition to Alkenes: this compound can add across double bonds, although specific protocols and yields can vary depending on the substrate and reaction conditions.
Q2: My bromination of a phenol is sluggish or incomplete. What can I do?
A2: For sluggish phenol brominations, consider the following:
-
Temperature: Ensure the reaction temperature is sufficient. Heating the neat mixture of the phenol and this compound is a common and effective method.[1]
-
Stoichiometry: A slight excess of this compound may be necessary to drive the reaction to completion.
-
Purity of Reagents: Ensure both the phenol and this compound are pure and free of water, which can interfere with the reaction.
Q3: I am observing low yields in the α-bromination of my ketone. What are the likely causes?
A3: Low yields in α-bromination of ketones can stem from several factors:
-
Inefficient Enol Formation: The acid-catalyzed formation of the enol intermediate is a crucial step.[2][3][4] Ensure you are using an appropriate acid catalyst (e.g., HBr, acetic acid) and that the reaction conditions favor enolization.
-
Side Reactions: Competing side reactions can reduce the yield of the desired product.
-
Steric Hindrance: A sterically hindered ketone may react more slowly. In such cases, longer reaction times or higher temperatures might be necessary.
Q4: What are common side products in brominations with this compound?
A4: The formation of diethyl bromomalonate from the reaction of diethyl malonate with bromine can result in this compound as a higher-boiling fraction, indicating that over-bromination can occur.[5] In reactions with nucleophiles, the possibility of multiple substitutions exists. For instance, the reaction of sodium phenoxide with diethyl bromomalonate can yield both mono- and diphenoxymalonate.[6]
Q5: How can I purify the product of a bromination reaction with this compound?
A5: Purification strategies depend on the properties of the product and any remaining starting materials or byproducts. Common techniques include:
-
Distillation: For liquid products with sufficiently different boiling points from the starting materials and byproducts, vacuum distillation can be effective. This compound itself has a high boiling point, which can be a consideration.[5]
-
Chromatography: Column chromatography is a versatile method for separating the desired product from impurities.
-
Recrystallization: For solid products, recrystallization from an appropriate solvent system can be an excellent purification method.
Troubleshooting Guides
Low Yield in Phenol Bromination
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting phenol | Insufficient reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. For many phenols, heating neat with this compound is effective.[1] |
| Inadequate reaction time. | Extend the reaction time. Monitor the reaction periodically to determine the point of maximum conversion. | |
| Impure reagents. | Ensure the phenol and this compound are of high purity and anhydrous. | |
| Formation of multiple products | Lack of regioselectivity. | While this compound often favors para-bromination of phenols, other isomers can form. Consider using a milder brominating agent or different reaction conditions to improve selectivity. |
| Over-bromination. | Use a stoichiometric amount or only a slight excess of this compound. Monitor the reaction closely to stop it once the desired product is formed. |
Low Yield in α-Bromination of Ketones
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete reaction | Inefficient enol formation. | Ensure the presence of a suitable acid catalyst (e.g., acetic acid, HBr). The rate-determining step is often the formation of the enol.[4] |
| Steric hindrance at the α-carbon. | Increase the reaction temperature and/or reaction time. | |
| Formation of poly-brominated products | The mono-brominated product can be more reactive than the starting ketone. | It can be difficult to stop the reaction at the mono-brominated stage under basic conditions. Acid-catalyzed reactions offer better control.[7] |
| Low product recovery after workup | Product instability. | Some α-bromo ketones can be unstable. Ensure the workup procedure is mild and avoids prolonged exposure to strong bases or high temperatures. |
Experimental Protocols
General Safety Precautions
This compound is a corrosive substance that can cause severe skin burns and eye damage. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Bromination of 2-Methylphenol
This protocol is adapted from the general procedure for the bromination of phenols.[1]
Materials:
-
2-Methylphenol (1.0 eq)
-
This compound (1.1 eq)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methylphenol and this compound.
-
Heat the neat mixture with stirring in an oil bath at 120-130 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 4-bromo-2-methylphenol.
α-Bromination of Deoxybenzoin (Hypothetical Protocol based on general principles)
This protocol is based on the general principles of acid-catalyzed α-bromination of ketones.[2][3][4]
Materials:
-
Deoxybenzoin (1.0 eq)
-
This compound (1.1 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
Procedure:
-
Dissolve deoxybenzoin in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add this compound to the solution.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude α-bromodeoxybenzoin by recrystallization or column chromatography.
Quantitative Data
The following tables summarize typical reaction conditions and yields for bromination reactions. Please note that optimal conditions may vary depending on the specific substrate.
Table 1: Bromination of Phenols with this compound
| Phenol Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| Phenol | Neat, 120 °C | 4-Bromophenol | High | [1] |
| 2-Methylphenol | Neat, 120-130 °C | 4-Bromo-2-methylphenol | Good to High | Adapted from[1] |
| 4-Methoxyphenol | Neat, 120 °C | 2-Bromo-4-methoxyphenol | Moderate | Adapted from[1] |
Table 2: α-Bromination of Ketones
| Ketone Substrate | Brominating Agent | Conditions | Product | Yield (%) | Reference |
| Acetone | Br₂ | H₃O⁺ catalyst | Bromoacetone | N/A | [3] |
| 2-Methylcyclohexanone | Br₂ | Acetic Acid | 2-Bromo-2-methylcyclohexanone | N/A | [3] |
| Aromatic Ketones | Br₂ | Diethyl ether, 0 °C to RT | 2-Bromoacetophenones | Moderate to Good | [8] |
Visualizing Reaction Workflows
Logical Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Experimental Workflow for Phenol Bromination
Caption: A typical experimental workflow for the bromination of phenols.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Research Portal [researchworks.creighton.edu]
- 7. Alpha Halogenation of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 8. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Diethyl Dibromomalonate by Vacuum Distillation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of diethyl dibromomalonate via vacuum distillation. Below, you will find troubleshooting advice, frequently asked questions, a detailed experimental protocol, and key quantitative data to ensure a successful purification process.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the vacuum distillation of this compound in a question-and-answer format.
Q1: What is the expected boiling point of this compound under vacuum?
The boiling point of this compound is highly dependent on the pressure. It is crucial to have an accurate vacuum gauge to correlate pressure with the expected boiling temperature.[1][2]
Q2: My compound is turning dark during distillation. What is happening and how can I prevent it?
Darkening of the liquid suggests thermal decomposition. This compound, like many halogenated compounds, can be sensitive to high temperatures. To prevent this, ensure the vacuum is as low as possible to reduce the required distillation temperature. Use a heating mantle with a stirrer for even heating and avoid overheating the distillation flask.[3]
Q3: I am not reaching the expected vacuum level. What should I check?
Leaks are the most common cause of vacuum problems. Inspect all glassware for cracks and ensure all joints are properly sealed with a suitable vacuum grease. Check that the vacuum pump is operating efficiently and the pump oil is clean. A cold trap between your apparatus and the pump is also essential to protect the pump from corrosive vapors.[3][4]
Q4: The distillation is proceeding very slowly or has stopped. What are the possible causes?
This could be due to insufficient heating, a vacuum leak that has developed, or bumping of the liquid. Check the temperature of the heating mantle and ensure it is set appropriately. Verify that the vacuum level is stable. Ensure smooth boiling by using a magnetic stir bar.[5]
Q5: What are the likely impurities in my crude this compound?
Common impurities may include unreacted starting materials such as diethyl malonate and diethyl bromomalonate.[6][7] The separation of these components is achievable through fractional vacuum distillation due to their different boiling points.
Quantitative Data Summary
The following table summarizes key physical properties and expected distillation parameters for this compound.
| Parameter | Value | Source/Comment |
| Molecular Formula | C₇H₁₀Br₂O₄ | [8] |
| Molecular Weight | 317.96 g/mol | [8] |
| Boiling Point | 140-143 °C @ 18 mmHg | [1][2] |
| 105-108 °C @ 11 mmHg | [1] | |
| Density | 1.68 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.484 | [1] |
Experimental Protocol: Vacuum Distillation
This protocol outlines a standard procedure for the laboratory-scale vacuum distillation of this compound.
Materials:
-
Crude this compound
-
Round-bottom flask (should be no more than two-thirds full)
-
Magnetic stir bar
-
Short-path distillation head with a condenser and vacuum connection
-
Receiving flask(s)
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Vacuum pump
-
Cold trap
-
Vacuum tubing
-
Vacuum grease
-
Clamps and support stand
-
Insulating material (e.g., glass wool or aluminum foil)
Procedure:
-
System Assembly:
-
Place a magnetic stir bar in the round-bottom flask containing the crude this compound.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Assemble the distillation apparatus as shown in the workflow diagram below, securing all components with clamps.
-
Position the thermometer bulb just below the sidearm leading to the condenser to accurately measure the vapor temperature.
-
Connect the vacuum tubing from the distillation head to a cold trap, and from the cold trap to the vacuum pump.
-
-
Pre-Distillation Checks:
-
Double-check that all glassware is free of cracks or defects.
-
Ensure all connections are secure.
-
-
Evacuation and Heating:
-
Turn on the magnetic stirrer to a moderate speed.
-
Turn on the vacuum pump and slowly open the system to the vacuum. The liquid may bubble as residual low-boiling solvents or volatiles are removed.
-
Once a stable, low pressure is achieved (e.g., <20 mmHg), begin to gently heat the distillation flask.
-
-
Fraction Collection:
-
Observe the temperature at which the first drops of distillate are collected. This may be a lower-boiling forerun containing impurities like diethyl malonate. Collect this initial fraction in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of this compound corresponding to the applied vacuum, switch to a clean receiving flask to collect the pure product.
-
Continue distillation until the temperature begins to drop or rise, or only a small amount of residue remains in the distillation flask.
-
-
Shutdown:
-
Turn off the heating and allow the apparatus to cool to room temperature under vacuum.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump.
-
Disassemble the apparatus and weigh the purified product.
-
Mandatory Visualizations
Caption: A schematic of a standard vacuum distillation apparatus.
Caption: A troubleshooting workflow for vacuum distillation issues.
References
- 1. This compound 97 631-22-1 [sigmaaldrich.com]
- 2. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aidic.it [aidic.it]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scbt.com [scbt.com]
- 8. This compound [webbook.nist.gov]
Technical Support Center: Diethyl Dibromomalonate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl dibromomalonate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work-up procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with this compound?
A1: this compound is a corrosive and lachrymatory substance.[1][2] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water and seek medical attention.[3]
Q2: What are the most common nucleophiles used in reactions with this compound?
A2: this compound is a versatile electrophile that reacts with a wide range of nucleophiles. Common examples include amines, thiols, and stabilized enolates (e.g., from β-keto esters or other malonic esters). These reactions are typically nucleophilic substitution reactions where one or both bromine atoms are displaced.
Q3: How can I monitor the progress of my reaction with this compound?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A common technique is to spot the reaction mixture alongside the starting materials (this compound and the nucleophile) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot for the product will indicate the reaction's progress.
Q4: What are the general steps for a typical aqueous work-up of a this compound reaction?
A4: A general aqueous work-up procedure involves the following steps:
-
Quenching the reaction: This is often done by adding water or a saturated aqueous solution of ammonium chloride.
-
Phase separation: The reaction mixture is transferred to a separatory funnel, and the organic layer is separated from the aqueous layer. This compound and many of its products are not soluble in water.[1][2][4]
-
Washing the organic layer: The organic layer is typically washed with water, brine (saturated aqueous sodium chloride solution) to remove water-soluble impurities and to aid in phase separation.
-
Drying the organic layer: The isolated organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent removal: The drying agent is filtered off, and the solvent is removed from the filtrate using a rotary evaporator to yield the crude product.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Symptom: After work-up and purification, the isolated yield of the product is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction closely by TLC or GC to ensure it has gone to completion before starting the work-up. - Consider extending the reaction time or increasing the temperature if the reaction is sluggish. |
| Side Reactions | - Elimination: this compound can potentially undergo elimination reactions. Using a non-nucleophilic base or milder reaction conditions might minimize this. - Dialkylation: If the nucleophile can react twice, you might get a mixture of mono- and di-substituted products. To favor mono-substitution, use a 1:1 stoichiometry of reactants or a slight excess of this compound. |
| Hydrolysis of Ester Groups | - The ester groups in both the starting material and the product can be hydrolyzed under strongly acidic or basic conditions, especially at elevated temperatures.[5] - During the work-up, ensure that any acidic or basic washes are performed quickly and at room temperature. Neutralize the reaction mixture to a pH of ~7 before extraction.[5] |
| Product Loss During Work-up | - Emulsion Formation: Vigorous shaking during extraction can lead to the formation of emulsions, making phase separation difficult and leading to product loss. Gently invert the separatory funnel instead of shaking vigorously. Adding brine can also help to break emulsions.[1] - Poor Extraction: Ensure you are using an appropriate organic solvent in which your product is highly soluble. Perform multiple extractions with smaller volumes of solvent for better recovery. |
Issue 2: Presence of Unreacted this compound in the Final Product
Symptom: Spectroscopic analysis (e.g., NMR or GC-MS) of the purified product shows the presence of starting material.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - As mentioned above, ensure the reaction has gone to completion before work-up. |
| Inefficient Purification | - Distillation: this compound has a high boiling point (140-143 °C at 18 mmHg).[6] If the product has a significantly different boiling point, fractional distillation under reduced pressure can be an effective purification method. - Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) can be determined by TLC to separate the product from the unreacted starting material. |
| Co-distillation | - If the boiling points of the product and this compound are close, co-distillation can occur. In such cases, column chromatography is the preferred method of purification. |
Issue 3: Difficulty in Purifying Amine-Containing Products
Symptom: The product of a reaction with an amine nucleophile is difficult to isolate and purify as a free base.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Product is an Oil or Difficult to Handle | - Convert the amine product to its hydrochloride salt. This is often a crystalline solid that is easier to handle and purify by recrystallization.[3] |
| Presence of Basic Impurities | - During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine starting material or other basic impurities. The desired product may also partition into the aqueous layer if it forms a salt, so this step should be performed with caution and subsequent basification and re-extraction of the aqueous layer may be necessary. - Alternatively, washing with a 10% aqueous copper sulfate solution can remove primary and secondary amines by forming a water-soluble complex. |
| Product is Water-Soluble as a Salt | - If the product's hydrochloride salt is water-soluble, after the acid wash, the aqueous layer should be basified (e.g., with NaHCO₃ or NaOH) and then extracted with an organic solvent to recover the free amine product. |
Experimental Protocols
General Aqueous Work-up Protocol
This protocol is a general guideline and may need to be adapted based on the specific properties of the reactants and products.
-
Reaction Quenching: Cool the reaction mixture to room temperature. Slowly add deionized water or a saturated aqueous solution of NH₄Cl to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Add a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) and gently invert the funnel several times to mix the layers. Allow the layers to separate and drain the aqueous layer.
-
Washing:
-
Wash the organic layer with deionized water.
-
If acidic or basic impurities are present, wash with a dilute solution of NaHCO₃ (for acidic impurities) or dilute HCl (for basic impurities).
-
Wash the organic layer with a saturated aqueous solution of NaCl (brine).
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Solvent Removal: Filter the mixture to remove the drying agent. Concentrate the filtrate using a rotary evaporator to obtain the crude product.
Purification of an Amine Product via Hydrochloride Salt Formation
-
Initial Work-up: Perform a standard aqueous work-up as described above, but avoid the acidic wash if the desired product is the amine.
-
Solvent Evaporation: After drying and filtering the organic layer, remove the solvent under reduced pressure to obtain the crude amine product.
-
Salt Formation: Dissolve the crude amine in a minimal amount of a suitable dry organic solvent (e.g., diethyl ether or ethyl acetate).
-
Precipitation: Cool the solution in an ice bath and slowly bubble dry hydrogen chloride gas through it, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether). A precipitate of the hydrochloride salt should form.[3]
-
Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold, dry solvent, and dry it under vacuum.
-
Recrystallization: The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Visualizations
References
- 1. DIETHYL BROMOMALONATE CAS 685-87-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. DIETHYL BROMOMALONATE | 685-87-0 [chemicalbook.com]
- 3. sonalplasrubind.com [sonalplasrubind.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound 97 631-22-1 [sigmaaldrich.com]
Byproducts of Diethyl dibromomalonate and their removal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of diethyl dibromomalonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The most prevalent byproducts when synthesizing this compound are typically unreacted starting material, diethyl malonate, and the mono-brominated intermediate, diethyl bromomalonate.[1] The formation of these is often a result of incomplete bromination.
Q2: Can other side reactions occur during the synthesis or workup?
Yes, hydrolysis and decarboxylation are potential side reactions, especially if the reaction is exposed to moisture or high temperatures for extended periods. Hydrolysis of the ester groups can lead to the formation of brominated malonic acids, which can subsequently decarboxylate to yield brominated acetic acid derivatives.[2][3]
Q3: How can I monitor the purity of my this compound?
The purity of this compound can be effectively monitored using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] GC-MS is particularly useful for separating and identifying volatile impurities, while NMR provides detailed structural information about the product and any contaminants.[4]
Troubleshooting Guides
Issue 1: Presence of Unreacted Diethyl Malonate in the Final Product
-
Symptom: A peak corresponding to diethyl malonate is observed in the GC-MS analysis of the purified product.
-
Cause: Incomplete bromination of diethyl malonate or insufficient removal during purification.
-
Solution: Perform an aqueous wash with a mild base. Unreacted diethyl malonate is acidic and will react with a base to form a water-soluble salt that can be extracted into the aqueous phase.[5][6]
Issue 2: Contamination with Diethyl Bromomalonate
-
Symptom: The final product is a mixture of this compound and diethyl bromomalonate, as indicated by GC-MS or NMR.
-
Cause: Incomplete second bromination of the diethyl bromomalonate intermediate.
-
Solution: Fractional vacuum distillation is the most effective method to separate this compound from the lower-boiling diethyl bromomalonate due to the difference in their boiling points.[7]
Issue 3: Low Yield of this compound
-
Symptom: The isolated yield of the desired product is significantly lower than expected.
-
Cause: This could be due to incomplete reaction, loss of product during the workup and purification steps, or the occurrence of side reactions like hydrolysis and decarboxylation.
-
Solution: To minimize byproducts, ensure anhydrous reaction conditions to prevent hydrolysis.[8] Careful execution of the aqueous wash and fractional distillation is crucial to minimize product loss.
Issue 4: Product Discoloration
-
Symptom: The purified this compound is colored (e.g., yellow or brown).
-
Cause: The presence of trace impurities or slight decomposition of the product.
-
Solution: If the discoloration persists after standard purification, consider passing the product through a short plug of silica gel.
Data Presentation
Table 1: Physical Properties and Boiling Points of this compound and Related Byproducts
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Pressure (mmHg) |
| Diethyl Malonate | 160.17 | 199.3 | 760 |
| Diethyl Bromomalonate | 239.06 | 121-125 | 16 |
| This compound | 317.96 | 140-143 | 18 |
Note: Boiling points at reduced pressure can vary slightly based on the efficiency of the vacuum system.[1][9]
Experimental Protocols
Protocol 1: Aqueous Wash for Removal of Acidic Byproducts
This procedure is designed to remove unreacted diethyl malonate from the crude this compound product.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in diethyl ether in a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup.
-
Allow the layers to separate, and then drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the partially purified product.[5][10]
Protocol 2: Fractional Vacuum Distillation
This protocol is for the separation of this compound from diethyl bromomalonate and other impurities with different boiling points.
Materials:
-
Partially purified this compound
-
Vacuum distillation apparatus (including a fractionating column, condenser, and receiving flasks)
-
Vacuum pump
-
Heating mantle
-
Stir bar
Procedure:
-
Assemble the fractional vacuum distillation apparatus. Ensure all glass joints are properly sealed.
-
Place the partially purified this compound and a stir bar into the distillation flask.
-
Begin stirring and gradually apply vacuum to the system.
-
Slowly heat the distillation flask using the heating mantle.
-
Collect the first fraction, which will primarily be the lower-boiling diethyl bromomalonate.
-
As the temperature of the vapor rises, change the receiving flask to collect the main fraction of pure this compound.
-
Once the main fraction has been collected, stop the distillation and allow the apparatus to cool before releasing the vacuum.[11]
Visualization
Caption: Workflow for the purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. 二溴丙二酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Effect of temperature on Diethyl dibromomalonate reaction outcomes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of temperature on reaction outcomes involving diethyl dibromomalonate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a versatile reagent primarily used as a precursor for the synthesis of a variety of organic compounds. Its key applications include:
-
Brominating Agent: It can be used for the electrophilic bromination of aromatic compounds, such as phenols.[1]
-
Cyclopropanation: It serves as a precursor for the formation of gem-dicarbethoxycyclopropanes by reacting with alkenes.
-
Synthesis of Heterocycles: It is a crucial starting material in the synthesis of barbiturates and their derivatives, which are of significant pharmacological importance.[2][3]
-
Alkylation and Malonic Ester Synthesis: Although less common than diethyl malonate, it can be used in more complex malonic ester syntheses.
Q2: How does temperature generally affect reactions with this compound?
Temperature is a critical parameter in reactions involving this compound and can significantly influence reaction rates, product yields, and the formation of side products. Generally:
-
Increased Reaction Rate: Higher temperatures typically accelerate the reaction rate.
-
Side Reactions: Elevated temperatures can also promote undesirable side reactions, such as decomposition of the reagent or products, and may decrease selectivity.
-
Optimal Temperature Range: An optimal temperature or temperature range often exists for a specific reaction to maximize the yield of the desired product while minimizing the formation of impurities. For instance, in barbiturate synthesis, a specific reflux temperature is often maintained for an extended period to ensure the reaction goes to completion without significant degradation.[2]
Troubleshooting Guides
Issue 1: Low Yield in the Bromination of Phenols
Q: I am attempting to brominate a phenol using this compound by heating, but I am obtaining a low yield of the desired 4-bromophenol. What are the potential causes and how can I troubleshoot this?
A: Low yields in the bromination of phenols with this compound can arise from several factors related to temperature and reaction conditions.
Possible Causes:
-
Suboptimal Temperature: The reaction requires heating to proceed efficiently. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to decomposition of the starting materials or the product.
-
Reaction Time: The reaction may not have been heated for a sufficient duration to reach completion.
-
Moisture: The presence of water can interfere with the reaction.
-
Substrate Reactivity: The electronic properties of the phenol can influence its reactivity. Electron-rich phenols will react more readily than electron-deficient ones.
Troubleshooting Steps:
-
Optimize Temperature: Systematically vary the reaction temperature to find the optimal point. Start with a moderate temperature (e.g., 80-100 °C) and increase it in increments (e.g., 10-20 °C), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Increase Reaction Time: At a given temperature, extend the reaction time to ensure the reaction has gone to completion.
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous reagents and solvents to minimize the presence of moisture.
-
Use of a Catalyst: While the reaction can be performed neat, the addition of a mild Lewis acid catalyst might promote the reaction at a lower temperature, but this needs to be experimentally verified for your specific substrate.
Experimental Protocol: General Procedure for the Bromination of Phenol
A mixture of the phenol and a slight excess of this compound is heated in a reaction vessel equipped with a condenser. The reaction is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by column chromatography. The optimal temperature and reaction time should be determined empirically for each specific phenol substrate.[1]
Logical Workflow for Troubleshooting Low Yield in Phenol Bromination
Caption: Troubleshooting workflow for low yield in phenol bromination.
Issue 2: Poor Diastereoselectivity in Cyclopropanation Reactions
Q: I am using this compound for a cyclopropanation reaction, but the diastereoselectivity of the product is poor. How can temperature influence this, and what can I do to improve it?
A: Temperature is a key factor in controlling the stereochemical outcome of many reactions, including cyclopropanations.
Influence of Temperature on Diastereoselectivity:
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is more likely to be under kinetic control, favoring the formation of the product that is formed faster (lower activation energy). At higher temperatures, the reaction may approach thermodynamic control, favoring the formation of the more stable product. The desired diastereomer may be the kinetic or thermodynamic product, depending on the specific reaction.
-
Flexibility of Transition States: Higher temperatures can lead to more flexible transition states, which can decrease the energy difference between the pathways leading to different diastereomers, thus reducing the selectivity.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is often the most effective way to improve diastereoselectivity. By reducing the thermal energy in the system, you can enhance the inherent stereochemical preferences of the reaction pathway.
-
Screen Solvents: The polarity and coordinating ability of the solvent can influence the geometry of the transition state. Screening different solvents at a constant low temperature may improve selectivity.
-
Choice of Base/Catalyst: The nature of any base or catalyst used can have a significant impact on stereoselectivity. A bulkier base or a specific chiral catalyst may provide better facial selectivity.
-
Slow Addition of Reagents: Adding one of the reactants slowly can help to maintain a low concentration and may improve selectivity.
Experimental Protocol: General Procedure for Cyclopropanation
To a solution of the alkene and a suitable base (if required) in an appropriate solvent at a controlled temperature, this compound is added. The reaction is stirred for a specified period, and the progress is monitored. After workup and purification, the diastereomeric ratio of the product is determined. Optimization of temperature, solvent, and base is crucial for achieving high diastereoselectivity.
Issue 3: Formation of Side Products in Barbiturate Synthesis
Q: During the synthesis of a barbiturate derivative starting from a substituted diethyl malonate (prepared using this compound), I am observing significant side products. How can I minimize these?
A: The synthesis of barbiturates involves the condensation of a disubstituted malonic ester with urea. Temperature control during both the initial alkylation steps (if starting from diethyl malonate) and the final condensation is critical to minimize side reactions.
Common Side Reactions and the Effect of Temperature:
-
Dialkylation: In the preparation of the substituted malonic ester, if the temperature is not controlled, dialkylation can occur, where two molecules of the alkylating agent react with the malonic ester.
-
Elimination: Higher temperatures can favor elimination reactions of the alkyl halide, leading to the formation of alkenes and reducing the yield of the desired alkylated product.
-
Hydrolysis: The presence of water, especially at elevated temperatures during workup, can lead to the hydrolysis of the ester groups.
-
Decomposition: At very high temperatures during the condensation with urea, the reactants or the barbiturate product may decompose. The typical reflux temperature for this condensation is around 110°C.[2]
Troubleshooting Steps:
-
Temperature Control During Alkylation: Maintain a controlled, moderate temperature during the alkylation step to favor substitution over elimination and to control the rate of reaction to minimize dialkylation.
-
Controlled Condensation Temperature: During the condensation with urea, maintain the recommended reflux temperature (e.g., ~110°C) to ensure the reaction proceeds to completion without significant decomposition.[2]
-
Anhydrous Conditions: Strictly exclude moisture throughout the entire synthesis to prevent hydrolysis.
-
Stoichiometry and Order of Addition: Carefully control the molar ratios of the reactants. Slow addition of the alkylating agent during the initial step can also help to minimize side reactions.
Quantitative Data Summary: Typical Conditions for Barbiturate Synthesis
| Parameter | Condition | Rationale |
| Alkylation Temperature | Room temperature to gentle reflux | To control the rate of reaction and minimize side reactions like elimination and dialkylation. |
| Condensation Temperature | Reflux (approx. 110 °C) | To ensure the reaction goes to completion without significant decomposition of reactants or products.[2] |
| Reaction Time (Condensation) | Several hours (e.g., 7 hours) | To allow the reaction to reach completion.[2] |
Experimental Workflow: Synthesis of Barbiturates
References
Role of anhydrous conditions in Diethyl dibromomalonate reactions
Technical Support Center: Diethyl Dibromomalonate Reactions
This guide provides troubleshooting advice and frequently asked questions regarding the use of this compound, with a specific focus on the critical role of anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical in reactions involving this compound?
A1: Many organic reactions are sensitive to moisture and must be performed in the absence of water.[1] In reactions with this compound, water can act as a competing nucleophile, leading to undesired side reactions and significantly lower yields of the desired product.[2] Specifically, the ester groups of this compound are susceptible to hydrolysis, especially under basic or acidic conditions, which can be exacerbated by the presence of water.[3][4]
Q2: What is the primary side reaction that occurs if water is present?
A2: The primary side reaction is the hydrolysis of the ester functional groups on the this compound. This reaction breaks down the ester into a carboxylic acid. Under harsh conditions, this can lead to decomposition and the formation of byproducts such as 2-(perfluorophenyl)acetic acid in certain reactions.[5] This not only consumes the starting material but can also complicate the purification of the final product.
Q3: How can I ensure my reaction is truly anhydrous?
A3: Achieving anhydrous conditions requires careful preparation of all components of the reaction:
-
Glassware: All glassware should be thoroughly dried, either by placing it in an oven overnight or by flame-drying it immediately before use.[1] Even glassware that appears dry can have a microscopic film of adsorbed water on its surface.[1]
-
Solvents: Use freshly distilled anhydrous solvents. Solvents can be dried using various methods, such as distillation from a drying agent like sodium benzophenone ketyl for THF or calcium hydride for dichloromethane.[6] Alternatively, molecular sieves can be used to absorb water.[7]
-
Reagents: Ensure all reagents are anhydrous. Solid reagents can be dried in a vacuum oven.[1]
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent moisture from the air from entering the reaction vessel.[1][2]
Q4: Can I use this compound in reactions that are not strictly anhydrous?
A4: While it is possible to use this compound in the presence of water, it is generally not recommended for reactions that require high precision and yield. The presence of water will likely lead to the formation of byproducts and a decreased yield of the desired product.[8] However, some hydrolysis reactions are intentionally carried out in aqueous solutions, though these are typically for the purpose of creating the corresponding malonic acid.[9]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
-
Possible Cause: Presence of water in the reaction mixture.
-
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Re-evaluate your procedure for drying glassware, solvents, and reagents. Ensure that the inert atmosphere was properly maintained throughout the reaction.
-
Check Reagent Quality: Impurities in the this compound or other reagents can inhibit the reaction.[10] Consider purifying the starting materials if their quality is uncertain.
-
Reaction Time and Temperature: Ensure the reaction was allowed to proceed for a sufficient amount of time at the appropriate temperature. Some reactions may require elevated temperatures to go to completion.[11]
-
Problem 2: Formation of an Unexpected Byproduct
-
Possible Cause: Hydrolysis of the this compound due to the presence of water.
-
Troubleshooting Steps:
-
Analyze the Byproduct: If possible, isolate and identify the byproduct. If it is a carboxylic acid, this strongly suggests that hydrolysis has occurred.
-
Improve Anhydrous Technique: Implement more stringent anhydrous protocols. This may include using a glovebox for extremely moisture-sensitive reactions.[1]
-
Purification: If a small amount of byproduct is formed, it may be possible to remove it through purification techniques such as column chromatography or distillation.[10]
-
Problem 3: Reaction Fails to Initiate
-
Possible Cause: Deactivation of a moisture-sensitive catalyst or reagent.
-
Troubleshooting Steps:
-
Catalyst/Reagent Sensitivity: If your reaction uses a moisture-sensitive catalyst (e.g., a Lewis acid) or reagent (e.g., a Grignard reagent), any trace of water can deactivate it.[2]
-
Fresh Reagents: Use freshly opened or purified reagents to minimize the chance of contamination with water.
-
Order of Addition: Carefully consider the order in which reagents are added to the reaction mixture. It may be beneficial to add the most moisture-sensitive components last, after the system has been thoroughly purged with an inert gas.
-
Data Presentation
Table 1: Expected Outcomes in this compound Reactions Under Different Conditions
| Condition | Expected Major Product | Potential Byproducts | Expected Yield |
| Strictly Anhydrous | Desired substituted malonate | Minimal | High |
| Trace Moisture | Desired substituted malonate | Dibromomalonic acid, mono-hydrolyzed ester | Moderate to Low |
| Aqueous/Acidic or Basic | Dibromomalonic acid and subsequent decomposition products | Various hydrolysis and decarboxylation products | Very Low to None |
Experimental Protocols
Protocol 1: General Procedure for Alkylation of Diethyl Malonate (Illustrating Anhydrous Technique)
This protocol describes a malonic ester synthesis, a common reaction type where anhydrous conditions are crucial.
-
Preparation of Anhydrous Apparatus:
-
Dry a round-bottom flask and a reflux condenser in an oven at 120°C overnight.
-
Assemble the glassware while still warm and allow it to cool to room temperature under a stream of dry nitrogen or argon gas.
-
-
Preparation of Anhydrous Solvent and Reagents:
-
Use freshly distilled, anhydrous ethanol.
-
Ensure the diethyl malonate and alkyl halide are free of water. If necessary, they can be stored over molecular sieves.
-
-
Reaction Setup:
-
In the prepared flask, dissolve sodium metal in anhydrous ethanol to generate sodium ethoxide. This reaction is exothermic and should be done with caution.
-
Once the sodium has completely reacted, cool the solution to room temperature.
-
-
Enolate Formation:
-
Slowly add diethyl malonate to the sodium ethoxide solution with stirring.
-
-
Alkylation:
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[10]
-
-
Workup:
-
After the reaction is complete, cool the mixture and carefully neutralize it.
-
Remove the ethanol under reduced pressure.
-
Add water to dissolve the sodium bromide byproduct and extract the desired product with an organic solvent like ether.[10]
-
Dry the organic extracts over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent to yield the crude product.[12]
-
Purify the product by distillation or chromatography.
-
Mandatory Visualization
Caption: Unwanted hydrolysis pathway in the presence of water.
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. tutorchase.com [tutorchase.com]
- 3. benchchem.com [benchchem.com]
- 4. Diethyl malonate | chemical compound | Britannica [britannica.com]
- 5. d-nb.info [d-nb.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. US2373011A - Production of malonic acid - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Brominating Agents: Diethyl Dibromomalonate vs. N-Bromosuccinimide (NBS)
For Researchers, Scientists, and Drug Development Professionals
The introduction of bromine into organic molecules is a cornerstone of synthetic chemistry, enabling a wide array of subsequent transformations. The choice of brominating agent is critical, influencing reaction outcomes in terms of yield, selectivity, and safety. This guide provides an objective comparison between diethyl dibromomalonate and the well-established reagent, N-bromosuccinimide (NBS), supported by available experimental data and detailed protocols.
Introduction and Physicochemical Properties
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for various bromination reactions. It is a white crystalline solid, making it easy to handle compared to liquid bromine.[1] this compound is a liquid at room temperature and has also been employed as a source of electrophilic bromine.[2]
| Property | This compound | N-Bromosuccinimide (NBS) |
| Molecular Formula | C₇H₁₀Br₂O₄[3] | C₄H₄BrNO₂[4] |
| Molecular Weight | 317.96 g/mol [3] | 177.98 g/mol [4] |
| Appearance | Liquid[2] | White crystalline solid[1][5] |
| Boiling Point | 140-143 °C at 18 mmHg | Decomposes at 175-180 °C[6] |
| Solubility | Soluble in organic solvents. | Soluble in acetone, THF, DMF, acetonitrile; insoluble in CCl₄.[4] |
Mechanism of Action
The mechanisms through which these two reagents deliver bromine differ significantly, dictating their respective applications and selectivity.
N-Bromosuccinimide (NBS)
NBS is renowned for its ability to provide a low, constant concentration of molecular bromine (Br₂) in solution, which is crucial for its selectivity, particularly in radical reactions.[1] This low concentration minimizes competitive ionic addition reactions to double bonds.[7]
-
Radical Bromination (Wohl-Ziegler Reaction): In the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or light, NBS is the reagent of choice for allylic and benzylic brominations.[4][8] The reaction proceeds via a free radical chain mechanism.
-
Electrophilic Bromination: NBS can also act as an electrophilic brominating agent for electron-rich substrates like phenols, anilines, and some aromatic heterocycles.[4] In polar solvents, it can add to alkenes to form bromohydrins via an ionic mechanism.[4] For the α-bromination of carbonyl compounds, NBS can react with enols or enolates under either acidic or basic conditions.[4]
This compound
This compound primarily functions as an electrophilic brominating agent. The two electron-withdrawing ester groups render the bromine atoms susceptible to nucleophilic attack.
-
Electrophilic Bromination: It has been shown to be an effective reagent for the bromination of electron-rich aromatic compounds, such as phenols.[2] The reaction is believed to proceed through an electrophilic aromatic substitution pathway. It also reacts with labile ester enolates.[2] There is also evidence of it acting as a bromonium ion source in certain reactions.[9]
-
Radical Reactions: this compound can also participate in radical addition reactions to alkenes when initiated by radical initiators.[7]
Comparative Performance and Selectivity
Direct comparative studies across a wide range of substrates are limited in the literature. However, data for the bromination of phenols provides a useful point of comparison.
Bromination of Phenols
Both NBS and this compound have been successfully used for the bromination of phenols. This compound has been shown to be an effective reagent for the synthesis of substituted 4-bromophenols when heated neat with the corresponding phenol.[2] The reaction is reported to be sensitive to the substitution pattern on the phenol, with electron-withdrawing groups hindering the reaction.[2] NBS is also widely used for phenol bromination, often with the use of additives to control regioselectivity.[2]
| Substrate | Reagent | Conditions | Product | Yield | Reference |
| Phenol | This compound | Neat, 100 °C, 2 days | 4-Bromophenol | 82% | [2] |
| Phenol | Diethyl bromomalonate | Neat, 100 °C, 2 days | 4-Bromophenol | 82% | [2] |
Note: The original study also investigated diethyl bromomalonate, which gave the same product in the same yield, though reaction times were slightly longer.
For other substrates, a direct comparison is more challenging due to the differing primary applications of the two reagents. NBS is overwhelmingly favored for allylic and benzylic brominations due to the well-understood radical pathway that provides high selectivity.[7] this compound's utility in this area is not well-documented.
For the α-bromination of ketones, NBS is a standard reagent.[4] While diethyl bromomalonate can react with enolates, its general applicability for the α-bromination of a wide range of ketones is not as established as that of NBS.
Experimental Protocols
Representative Protocol for Allylic Bromination using NBS
This protocol describes the Wohl-Ziegler reaction for the allylic bromination of cyclohexene.
Materials:
-
N-Bromosuccinimide (NBS)
-
Cyclohexene
-
Carbon tetrachloride (CCl₄), anhydrous
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)
-
Reaction flask with reflux condenser and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclohexene (1.0 equivalent) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.0 equivalent) and a catalytic amount of AIBN or benzoyl peroxide.
-
Heat the mixture to reflux with stirring. The reaction can also be initiated by irradiation with a sunlamp.[8]
-
The reaction progress can be monitored by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide byproduct that floats on top of the CCl₄.
-
After the reaction is complete (typically after a few hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with water and then with a dilute solution of sodium thiosulfate to remove any remaining bromine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-bromocyclohexene.
-
Purify the product by distillation if necessary.
Workflow for Allylic Bromination with NBS
Caption: Workflow for the allylic bromination of cyclohexene using NBS.
Representative Protocol for Phenol Bromination using this compound
This protocol is based on the procedure described for the bromination of various substituted phenols.[2]
Materials:
-
Substituted Phenol
-
This compound
-
Reaction vial or flask with a magnetic stirrer and heating capabilities
Procedure:
-
Place the substituted phenol (1.0 equivalent) in a reaction vial.
-
Add this compound (0.5 equivalents).
-
Heat the neat mixture to 100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may take up to 48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified directly by column chromatography on silica gel to isolate the desired 4-bromophenol derivative.
Logical Flow for Phenol Bromination
Caption: Logical workflow for the bromination of phenols with this compound.
Safety Profile
Both reagents should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
| Hazard | This compound | N-Bromosuccinimide (NBS) |
| GHS Pictograms | Danger | Danger |
| Hazard Statements | Causes severe skin burns and eye damage.[10][11][12][13] Lachrymator.[10][12] | Harmful if swallowed. Causes severe skin burns and eye damage.[14] May intensify fire; oxidizer.[15][16] |
| Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection.[10] | Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[16] Wear protective gloves/protective clothing/eye protection/face protection.[14][16] |
This is not an exhaustive list of hazards. Always consult the Safety Data Sheet (SDS) before use.
Conclusion
N-Bromosuccinimide remains the more versatile and widely documented brominating agent, particularly for its high selectivity in allylic and benzylic substitutions via a radical mechanism. Its solid form and well-established protocols make it a convenient choice for a variety of transformations.
This compound serves as a useful alternative, primarily as an electrophilic bromine source for electron-rich systems like phenols, offering good yields under neat conditions. Its application appears more specialized, and there is a lack of broad, comparative data against NBS for many common substrate classes.
The choice between these two reagents will ultimately depend on the specific substrate and the desired transformation. For radical-mediated allylic or benzylic bromination, NBS is the superior choice. For the electrophilic bromination of certain phenols under neutral conditions, this compound presents a viable option. Researchers should carefully consider the reactivity, selectivity, and safety profile of each reagent in the context of their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. Synthetic Access to Aromatic α-Haloketones [mdpi.com]
- 12. Br2 and Electorphilic Br+ reagents - Wordpress [reagents.acsgcipr.org]
- 13. 溴代丙二酸二乙酯 92% | Sigma-Aldrich [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
A Head-to-Head Battle of Brominated Malonates: Diethyl dibromomalonate vs. Diethyl bromomalonate in Synthetic Chemistry
In the realm of organic synthesis, the malonic ester scaffold is a cornerstone for the construction of a diverse array of molecular architectures. Among its halogenated derivatives, Diethyl dibromomalonate and Diethyl bromomalonate have emerged as powerful reagents, each offering a unique reactivity profile for the discerning chemist. This guide provides an objective comparison of these two critical building blocks, supported by experimental data, to inform their strategic application in research and development.
At a Glance: Key Differences and Applications
| Feature | This compound | Diethyl bromomalonate |
| Structure | Dibrominated at the α-carbon | Monobrominated at the α-carbon |
| Primary Reactivity | Acts as a source of electrophilic bromine and a precursor to highly reactive intermediates. | Primarily used for the introduction of a malonyl group via nucleophilic substitution or as a nucleophile in its enolate form. |
| Key Applications | Free-radical additions, synthesis of gem-dibromocyclopropanes, brominating agent. | Malonic ester synthesis, cyclopropanation, Michael additions. |
| Reactivity Trend | Generally more reactive in free-radical additions due to the presence of two bromine atoms.[1] | A versatile workhorse for C-C bond formation under basic conditions.[2] |
Performance in Key Synthetic Transformations
Free-Radical Addition to Alkenes
Reaction Scheme:
-
R-CH=CH₂ + Br₂C(COOEt)₂ --(Initiator)--> R-CH(Br)-CH₂-C(Br)(COOEt)₂
-
R-CH=CH₂ + BrCH(COOEt)₂ --(Initiator)--> R-CH(Br)-CH₂-CH(COOEt)₂
Cyclopropanation Reactions
Both reagents are valuable in the synthesis of cyclopropane derivatives, which are key motifs in many biologically active molecules. Diethyl bromomalonate, upon deprotonation, acts as a nucleophile that can react with 1,2-dihaloalkanes or α,β-unsaturated systems in a Michael-initiated ring closure (MIRC) to form cyclopropanes.
In a typical MIRC reaction, the enolate of Diethyl bromomalonate adds to an α,β-unsaturated carbonyl compound, followed by intramolecular nucleophilic substitution to yield the cyclopropane ring.
While direct quantitative comparisons in the same cyclopropanation reaction are scarce in the literature, the choice of reagent often depends on the desired final product. This compound is the precursor of choice for the synthesis of gem-dibromocyclopropanes, which are versatile intermediates for further transformations.
Experimental Protocols
Protocol 1: Free-Radical Addition of this compound to an Alkene (Representative Protocol)
Objective: To synthesize a 1,1-dicarboxy-2,3-dibromoalkane derivative.
Materials:
-
This compound
-
Alkene (e.g., 1-octene)
-
Dibenzoyl peroxide (initiator)
-
Anhydrous solvent (e.g., benzene or toluene)
-
Inert atmosphere apparatus (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve the alkene (1 equivalent) in the anhydrous solvent.
-
Add this compound (1.2 equivalents) to the dropping funnel.
-
Add a catalytic amount of dibenzoyl peroxide (0.1 equivalents) to the reaction flask.
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent).
-
Add the this compound solution dropwise over a period of 1-2 hours.
-
Continue refluxing and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Michael-Initiated Ring Closure (MIRC) using Diethyl bromomalonate for Cyclopropanation
Objective: To synthesize a substituted cyclopropane-1,1-dicarboxylate.
Materials:
-
Diethyl bromomalonate
-
α,β-Unsaturated carbonyl compound (e.g., chalcone)
-
Base (e.g., sodium ethoxide or potassium carbonate)
-
Anhydrous solvent (e.g., ethanol or acetonitrile)
-
Inert atmosphere apparatus (Nitrogen or Argon)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, prepare a solution of the base in the anhydrous solvent. For sodium ethoxide, dissolve sodium metal in absolute ethanol.
-
Cool the base solution in an ice bath.
-
Add Diethyl bromomalonate (1 equivalent) dropwise to the cold base solution to form the enolate.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add a solution of the α,β-unsaturated carbonyl compound (1 equivalent) in the anhydrous solvent dropwise to the enolate solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
To further elucidate the roles of these reagents, the following diagrams illustrate their typical reaction workflows.
Caption: Free-radical addition workflow using this compound.
Caption: MIRC cyclopropanation workflow using Diethyl bromomalonate.
Conclusion
Both this compound and Diethyl bromomalonate are indispensable tools in modern organic synthesis. The choice between them is dictated by the desired synthetic outcome. This compound excels in applications requiring a source of electrophilic bromine or in free-radical pathways where its enhanced reactivity is advantageous. In contrast, Diethyl bromomalonate remains the reagent of choice for classical malonic ester syntheses and for nucleophilic additions leading to a wide range of substituted products, including cyclopropanes, via its enolate. A thorough understanding of their distinct reactivity profiles allows for their strategic deployment in the synthesis of complex target molecules.
References
A Comparative Guide to Reagents for the Synthesis of gem-Dibromocyclopropanes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of gem-dibromocyclopropanes is a fundamental transformation in organic chemistry, providing versatile intermediates for the construction of complex molecular architectures found in numerous natural products and pharmaceutical agents. The choice of reagent for the crucial dibromocyclopropanation step can significantly impact reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of common and alternative reagents for the synthesis of gem-dibromocyclopropanes, supported by experimental data and detailed protocols.
Performance Comparison of Dibromocyclopropanation Reagents
The selection of a suitable reagent system for gem-dibromocyclopropanation depends on several factors, including the nature of the alkene substrate, desired reaction conditions, and scalability. The following table summarizes the performance of key reagent systems based on available experimental data.
| Reagent System | Dibromocarbene Precursor | Base/Activator | Typical Solvent(s) | Temperature (°C) | General Yields | Key Advantages | Key Disadvantages |
| Phase-Transfer Catalysis (PTC) | Bromoform (CHBr₃) | 50% aq. NaOH | Dichloromethane | 0 to RT | Good to Excellent | High yields, mild conditions, broad substrate scope, cost-effective.[1] | Requires vigorous stirring, phase-transfer catalyst needed. |
| Doering-Hoffman Reaction | Bromoform (CHBr₃) | Potassium tert-butoxide (KOtBu) | Pentane, Hexane, or other non-polar solvents | 0 to RT | Moderate to Good | Effective for a range of alkenes, anhydrous conditions.[2] | Highly sensitive to water, strong base required.[1] |
| Sodium Tribromoacetate | Sodium Tribromoacetate (Br₃CCO₂Na) | Thermal Decomposition | Aprotic solvents (e.g., DME) | ~80-100 | Moderate | Avoids the use of a strong base. | Requires elevated temperatures, limited data available. |
| Carbon Tetrabromide | Carbon Tetrabromide (CBr₄) | n-Butyllithium or NaOH | THF, Dichloromethane | -78 to RT | Variable | Can be effective for certain substrates. | Stoichiometric use of strong organometallic base or less reactive with NaOH, potential for side reactions. |
Experimental Protocols
Detailed methodologies for the key synthetic procedures are provided below.
Protocol 1: Synthesis of 1,1-Dibromo-2-phenylcyclopropane via Phase-Transfer Catalysis (PTC)
This protocol is a representative example of the widely used PTC method for the dibromocyclopropanation of styrene.
Materials:
-
Styrene
-
Bromoform (CHBr₃)
-
50% (w/v) aqueous Sodium Hydroxide (NaOH)
-
Benzyltriethylammonium chloride (TEBA)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine styrene (1.0 equiv.), bromoform (2.0 equiv.), dichloromethane, and benzyltriethylammonium chloride (0.05 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C.[3]
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.[3]
-
Quench the reaction by adding deionized water. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with deionized water and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to yield 1,1-dibromo-2-phenylcyclopropane.
Protocol 2: Synthesis of 1,1-Dibromo-2,2-diphenylcyclopropane via the Doering-Hoffman Reaction
This protocol describes the dibromocyclopropanation of 1,1-diphenylethylene using bromoform and potassium tert-butoxide.[2]
Materials:
-
1,1-Diphenylethylene
-
Bromoform (CHBr₃)
-
Potassium tert-butoxide (KOtBu)
-
Pentane
-
Water
-
2-Propanol
Procedure:
-
To a 500-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube, add 1,1-diphenylethylene (1.0 equiv.), pentane, and potassium tert-butoxide (1.8 equiv.).[2]
-
Cool the stirred mixture to 0 °C in an ice bath.
-
Add bromoform (1.8 equiv.) dropwise over 30-45 minutes.[2]
-
Continue stirring at room temperature for an additional 2-3 hours.[2]
-
Add 200 mL of water to the reaction mixture.
-
Filter the resulting yellowish solid, dry it, and then digest it with 300 mL of refluxing 2-propanol for 30 minutes.[2]
-
Cool the mixture and filter the product. Wash the solid with 100 mL of 2-propanol to yield 1,1-dibromo-2,2-diphenylcyclopropane.[2]
Visualizing the Chemistry
To further clarify the processes involved in the synthesis of gem-dibromocyclopropanes, the following diagrams illustrate the general experimental workflow, the mechanism of phase-transfer catalysis, and a logical approach to reagent selection.
References
A Comparative Guide to Cyclopropanation: Simmons-Smith Reaction vs. Diethyl Dibromomalonate
For researchers, scientists, and drug development professionals, the synthesis of cyclopropane rings is a critical tool in molecular design. This guide provides an objective comparison of two prominent cyclopropanation methods: the classic Simmons-Smith reaction and the use of diethyl dibromomalonate, primarily through a Michael-Initiated Ring Closure (MIRC) mechanism. This comparison is supported by experimental data, detailed protocols, and mechanistic diagrams to aid in selecting the optimal method for a given synthetic challenge.
Introduction
The cyclopropane motif is a valuable structural element in medicinal chemistry and natural product synthesis, imparting unique conformational constraints and metabolic stability to molecules. The Simmons-Smith reaction, first reported in 1958, is a cornerstone of cyclopropane synthesis, known for its reliability and stereospecificity with a broad range of alkenes.[1][2] An alternative approach, particularly for electron-deficient olefins, involves the use of this compound in a Michael-initiated ring closure (MIRC) reaction, which offers a different mechanistic pathway and substrate scope.
Method Comparison
| Feature | Simmons-Smith Cyclopropanation | Cyclopropanation with this compound (MIRC) |
| Reagents | Diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu) or diethylzinc (Et₂Zn) (Furukawa modification).[1][3] | This compound and a base (e.g., sodium ethoxide, potassium carbonate). |
| Mechanism | Concerted addition of a zinc carbenoid to the alkene via a "butterfly" transition state.[4] | Michael addition of the malonate enolate to an electron-deficient alkene, followed by intramolecular nucleophilic substitution (Sₙ2). |
| Stereochemistry | Stereospecific: the stereochemistry of the starting alkene is retained in the cyclopropane product.[1] | Generally stereoselective, but the final stereochemistry depends on the nature of the substrate and reaction conditions. Trans products are often favored. |
| Substrate Scope | Broad: effective for electron-rich, unfunctionalized, and electron-deficient alkenes (with modifications like the Shi procedure). Also works well with substrates containing directing groups (e.g., allylic alcohols).[1][5] | Primarily effective for electron-deficient alkenes, such as α,β-unsaturated aldehydes, ketones, esters, and nitriles. |
| Functional Group Tolerance | Generally good, tolerating a wide range of functional groups including alcohols, ethers, and esters.[3][5] | Sensitive to strong bases. The substrate must be stable to the basic reaction conditions. |
| Key Advantages | High stereospecificity, broad substrate scope, and good functional group tolerance. | Utilizes readily available and less hazardous reagents compared to diiodomethane. Particularly effective for electron-poor systems. |
| Key Limitations | Can be expensive due to the cost of diiodomethane. The zinc carbenoid is sensitive to air and moisture.[1] | Limited to electron-deficient alkenes. The use of strong bases can lead to side reactions. |
Experimental Data
The following table summarizes representative experimental data for the two methods across various alkene substrates.
| Substrate | Method | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) | Citation |
| Cinnamyl alcohol | Simmons-Smith | Et₂Zn, CH₂I₂ | CH₂Cl₂ | - | 0 to rt | up to 90 | [6] |
| Cyclohexene | Simmons-Smith | Zn-Cu, CH₂I₂ | Ether | 12-18 | rt | High | [1][7] |
| Styrene | Simmons-Smith | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 12 | rt | 57 | [8] |
| Chalcone | MIRC | Diethyl bromomalonate, K₂CO₃ | CH₂Cl₂ | 12 | rt | 88 (trans) | [9][10] |
| Cinnamaldehyde | MIRC | Diethyl bromomalonate, Organocatalyst | H₂O | 24 | rt | 95 | [11] |
| Methyl Crotonate | MIRC | Diethyl bromomalonate, NaOEt | EtOH | - | - | Low to moderate |
Experimental Protocols
Simmons-Smith Cyclopropanation of Cinnamyl Alcohol (Furukawa Modification)
This protocol is adapted from procedures described in the literature.[4][6]
Materials:
-
Cinnamyl alcohol
-
Diethylzinc (Et₂Zn) solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Syringes
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add a solution of cinnamyl alcohol (1.0 equiv) in anhydrous dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.0 equiv) via syringe, followed by the dropwise addition of diiodomethane (3.0 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding cyclopropylmethanol.
Cyclopropanation of Chalcone with Diethyl Bromomalonate (MIRC)
This protocol is based on established procedures for the Michael-initiated ring closure of α,β-unsaturated ketones.[9][10]
Materials:
-
Chalcone
-
Diethyl bromomalonate
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
To a round-bottom flask, add chalcone (1.0 equiv), diethyl bromomalonate (1.2 equiv), and dichloromethane.
-
Add potassium carbonate (1.5 equiv) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of the Simmons-Smith cyclopropanation.
Caption: Mechanism of MIRC with this compound.
Conclusion
Both the Simmons-Smith reaction and cyclopropanation using this compound are powerful methods for the synthesis of cyclopropanes. The Simmons-Smith reaction offers broad substrate applicability and high stereospecificity, making it a versatile tool for general cyclopropanation. Conversely, the MIRC approach with this compound provides an efficient and practical alternative for the cyclopropanation of electron-deficient alkenes. The choice between these two methods will ultimately depend on the specific substrate, desired stereochemistry, and the functional group tolerance required for the overall synthetic strategy. This guide provides the necessary data and protocols to make an informed decision for your research endeavors.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simmons-Smith Cyclopropanation Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 4. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 5. organicreactions.org [organicreactions.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. repositorio.uam.es [repositorio.uam.es]
- 9. longdom.org [longdom.org]
- 10. deepdyve.com [deepdyve.com]
- 11. 'On Water' Iminium/Enamine Catalysis: Organocatalytic Enantioselective Cyclopropanation of α,β-Unsaturated Aldehydes [organic-chemistry.org]
Spectroscopic analysis to confirm the structure of Diethyl dibromomalonate products
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of diethyl dibromomalonate, a valuable reagent in organic synthesis, often yields a mixture of products including the starting material, diethyl malonate, and the monosubstituted byproduct, diethyl bromomalonate. Accurate structural confirmation of the desired this compound is therefore crucial. This guide provides a comparative analysis of the spectroscopic data for these compounds and outlines the experimental protocols for their characterization.
Comparison of Spectroscopic Data
The following tables summarize the key spectroscopic data for diethyl malonate, diethyl bromomalonate, and this compound. This data is essential for distinguishing the desired product from potential impurities.
Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound)
| Compound Name | Structure | Chemical Shift (δ) of Methylene Protons (-CH₂-) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Chemical Shift (δ) of Methyl Protons (-CH₃) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| Diethyl Malonate | C₇H₁₂O₄ | 4.19 | Quartet | 7.1 | 1.25 | Triplet | 7.1 |
| Diethyl Bromomalonate | C₇H₁₁BrO₄ | 4.28 | Quartet | 7.1 | 1.31 | Triplet | 7.1 |
| This compound | C₇H₁₀Br₂O₄ | 4.38 (Predicted) | Quartet | 7.1 | 1.35 (Predicted) | Triplet | 7.1 |
Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound)
| Compound Name | Structure | Chemical Shift (δ) of Carbonyl Carbon (-C=O) [ppm] | Chemical Shift (δ) of Methylene Carbon (-CH₂-) [ppm] | Chemical Shift (δ) of α-Carbon [ppm] | Chemical Shift (δ) of Methyl Carbon (-CH₃) [ppm] |
| Diethyl Malonate | C₇H₁₂O₄ | 167.1 | 61.4 | 41.6 | 14.1 |
| Diethyl Bromomalonate | C₇H₁₁BrO₄ | 164.7 | 63.2 | 47.9 | 13.9 |
| This compound | C₇H₁₀Br₂O₄ | 162.5 (Predicted) | 65.0 (Predicted) | 36.9 (Predicted) | 13.7 (Predicted) |
Table 3: IR Spectroscopic Data
| Compound Name | Structure | Key Vibrational Frequencies (cm⁻¹) |
| Diethyl Malonate | C₇H₁₂O₄ | ~1735 (C=O stretch), ~1250 (C-O stretch), ~2980 (C-H stretch) |
| Diethyl Bromomalonate | C₇H₁₁BrO₄ | ~1745 (C=O stretch), ~1240 (C-O stretch), ~2980 (C-H stretch), ~650 (C-Br stretch) |
| This compound | C₇H₁₀Br₂O₄ | ~1758 (C=O stretch)[1], ~1230 (C-O stretch), ~2980 (C-H stretch), ~600-650 (C-Br stretch) |
Table 4: Mass Spectrometry Data
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 160 (M+), 115, 88, 45 |
| Diethyl Bromomalonate | C₇H₁₁BrO₄ | 239.06 | 238/240 (M+), 193/195, 165/167, 120 |
| This compound | C₇H₁₀Br₂O₄ | 317.96 | 316/318/320 (M+), 271/273/275, 243/245/247, 164/166 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: spectral width of 12 ppm, relaxation delay of 1 s, acquisition time of 4 s.
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 220 ppm, relaxation delay of 2 s.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
-
Data Acquisition:
-
Use a Fourier-transform infrared (FTIR) spectrometer.
-
Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
Perform a background scan with the empty salt plates before running the sample.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For Gas Chromatography-Mass Spectrometry (GC-MS), dilute the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Inject a small volume (e.g., 1 µL) into the GC inlet.
-
-
GC Separation:
-
Use a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature program to separate the components of the reaction mixture. A typical program might start at 50°C and ramp to 250°C.
-
-
MS Detection:
-
Use electron ionization (EI) at 70 eV.
-
Scan a mass range of m/z 40 to 400.
-
Experimental Workflow and Logic
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Synthetic and analytical workflow.
Caption: Logic for structure confirmation.
Alternative Synthetic Approach
Besides the direct bromination of diethyl malonate with elemental bromine, an alternative method involves the use of N-bromosuccinimide (NBS) as a brominating agent. This approach can sometimes offer milder reaction conditions and improved selectivity. A comparative spectroscopic analysis of the product obtained from the NBS method with the data presented in this guide can further validate the structure and purity of the synthesized this compound.
References
A Comparative Guide to Analytical Methods for Determining the Purity of Diethyl Dibromomalonate
For researchers, scientists, and drug development professionals, establishing the purity of reagents and intermediates is a cornerstone of reliable and reproducible research. Diethyl dibromomalonate, a key building block in organic synthesis, is no exception. This guide provides a comprehensive comparison of three common analytical techniques for determining its purity: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document outlines detailed experimental protocols, presents a comparative analysis of their performance based on experimental data for similar compounds, and provides visual workflows to aid in method selection.
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, accuracy, and sample throughput.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between a stationary and mobile phase. | Intrinsic primary method based on the direct relationship between signal intensity and the number of atomic nuclei. |
| Typical Linearity (R²) (estimated) | > 0.999 | > 0.999 | Not Applicable (Direct quantification) |
| Limit of Detection (LOD) (estimated) | 10-100 ng/mL | 0.1-1 µg/mL | ~0.1% (w/w) |
| Limit of Quantification (LOQ) (estimated) | 50-200 ng/mL | 0.5-5 µg/mL | ~0.3% (w/w) |
| Accuracy (% Recovery) (estimated) | 98-102% | 98-102% | 99-101% |
| Precision (%RSD) (estimated) | < 2% | < 2% | < 1% |
| Throughput | High | High | Moderate |
| Strengths | Excellent for volatile and semi-volatile impurities, high resolution. | Broad applicability to a wide range of compounds, non-destructive. | No need for a specific reference standard of the analyte, provides structural information. |
| Limitations | Requires analyte to be volatile and thermally stable. | May require chromophores for sensitive UV detection. | Lower sensitivity compared to chromatographic methods, requires a certified internal standard. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and laboratory conditions.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the routine analysis of this compound and the detection of volatile impurities such as Diethyl malonate and Diethyl bromomalonate.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C, hold for 5 minutes.
-
-
Injection Volume: 1 µL (split ratio 50:1).
Sample Preparation:
-
Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
Data Analysis:
The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks. For more accurate quantification, an internal or external standard method should be employed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This reverse-phase HPLC method is suitable for the quantification of this compound and non-volatile impurities.
Instrumentation and Conditions:
-
HPLC System: Equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.
Data Analysis:
Quantification is achieved by constructing a calibration curve from the peak areas of the standard solutions versus their known concentrations. The concentration of this compound in the sample is then determined from this curve. Purity is expressed as a percentage of the determined concentration relative to the expected concentration.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of this compound without the need for a specific standard of the analyte itself. It relies on a certified internal standard.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher, equipped with a proton probe.
-
Solvent: Deuterated chloroform (CDCl₃) containing a certified internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene).
-
Acquisition Parameters:
-
Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds).
-
Sufficient number of scans for adequate signal-to-noise ratio (>16).
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis:
The purity of this compound is calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualized Workflows and Relationships
To aid in understanding the analytical process and the relationship between different stages, the following diagrams are provided.
Caption: A generalized workflow for determining the purity of this compound.
Caption: A decision tree to guide the selection of an appropriate analytical method.
A Comparative Study of Catalysts for Reactions Involving Diethyl Dibromomalonate
For researchers, scientists, and drug development professionals, diethyl dibromomalonate is a versatile reagent and building block. Its reactivity is harnessed in a variety of chemical transformations, the efficiency and selectivity of which are often dictated by the choice of catalyst. This guide provides a comparative overview of different catalytic systems employed in reactions involving this compound and its derivatives, supported by experimental data and protocols.
Catalytic Systems for this compound Reactions: A Comparative Overview
The reactivity of this compound is centered around the two bromine atoms and the acidic α-carbon. Different catalytic systems can be employed to exploit these features for various transformations, including its use as a brominating agent, a precursor for radical additions, and in condensation reactions.
This compound as a Brominating Agent
This compound can serve as an effective brominating agent for substrates such as phenols. This process can often be performed without a traditional catalyst, using the reagent itself in neat conditions.
Table 1: Bromination of Substituted Phenols
| Catalyst/Conditions | Substrate | Product | Yield | Reference |
| Neat, heating | Substituted Phenols | 4-Bromophenols | Efficient | [1][2] |
In a related enantioselective dibromination of allylic alcohols, a combination of dibromomalonate and a titanium bromide species is utilized, with a tartaric acid-derived diol acting as a chiral ligand to induce enantioselectivity[1][2].
Radical Reactions
In the presence of radical initiators, this compound can undergo addition reactions to unsaturated systems. These reactions are typically initiated by peroxides or metal species.
Table 2: Catalysts for Radical Addition Reactions
| Catalyst/Initiator | Reaction Type | Substrate | Product | Observations | Reference |
| Dibenzoyl peroxide | Radical Addition | Vinyltrimethylsilane | Diethyl (2-bromo-2-trimethylsilylethyl)-bromomalonate | Higher reactivity than diethyl bromomalonate | [1] |
| Copper Powder | Radical Addition | 1-Alkenes (with iodoalkanes) | γ-Lactones and 4-iodoalkanenitriles | Lower yields with bromo compounds compared to iodo compounds | [1] |
| Cobalt(II) | Aerobic Oxidation/Cyclization | Substituted pent-4-en-1-ols | Functionalized tetrahydrofurans | This compound acts as a trapping agent | |
| Ru(bpy)₃ (photocatalyst) | Photocatalytic Reaction | 1-vinyl-2-pyrrolidinone (with diethyl 2-bromomalonate) | Addition Product | Reaction under 450 nm irradiation | [3] |
Precursor for Alkylation and Condensation Reactions
While this compound itself is not typically used in base-catalyzed alkylations due to the presence of two leaving groups, its parent compound, diethyl malonate, is extensively used. The principles of catalysis in these reactions are relevant to the subsequent transformations of this compound derivatives. Phase transfer catalysis is a powerful technique for the alkylation of diethyl malonate.
Table 3: Phase Transfer Catalysis for Diethyl Malonate Alkylation
| Catalyst | Base | Solvent | Reaction | Key Features | Reference |
| Tetrabutylammonium bromide (TBAB) | Potassium carbonate (weak base) | Acetonitrile | C-alkylation | Avoids strong, anhydrous bases; easy catalyst removal | [4] |
| 18-Crown-6 | Anhydrous potassium carbonate | Acetonitrile or Dichloromethane | C-alkylation | Facilitates transport of the malonate enolate to the organic phase | [5][6] |
These catalytic systems generate a malonate enolate that can then undergo nucleophilic substitution. A similar deprotonation strategy is fundamental in the synthesis of barbiturates, where diethyl malonate is condensed with urea in the presence of a strong base like sodium ethoxide[7][8][9].
Experimental Protocols
Protocol 1: Bromination of a Substituted Phenol
This protocol is based on the general procedure described for the synthesis of substituted 4-bromophenols[2].
Materials:
-
Substituted phenol
-
This compound
-
Round-bottom flask
-
Heating mantle
-
Stir bar
Procedure:
-
The substituted phenol is mixed with an excess of neat this compound in a round-bottom flask.
-
The mixture is heated with stirring. The reaction temperature and time are dependent on the specific phenol substrate.
-
The progress of the reaction is monitored by an appropriate technique (e.g., TLC or GC).
-
Upon completion, the excess this compound is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the corresponding 4-bromophenol.
Protocol 2: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate
This protocol is adapted from the synthesis of diethyl butylmalonate[5].
Materials:
-
Diethyl malonate
-
1-Bromobutane
-
Anhydrous potassium carbonate (powdered)
-
18-Crown-6
-
Acetonitrile or Dichloromethane
-
50 mL round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a dry 50 mL round-bottom flask, add diethyl malonate (0.050 mol), 1-bromobutane (0.055 mol), powdered anhydrous potassium carbonate, and 18-crown-6 (0.002 mol)[5].
-
Add 5 mL of acetonitrile or dichloromethane as the solvent[5].
-
With vigorous stirring, heat the mixture to reflux (for dichloromethane) or 100°C (for acetonitrile)[5].
-
Continue heating and stirring for 1.5 to 2 hours[5].
-
After the reaction is complete, cool the mixture to room temperature and proceed with aqueous workup and purification[5].
Visualizing Reaction Pathways and Workflows
Caption: Versatility of this compound in chemical synthesis.
Caption: Workflow for Phase-Transfer-Catalyzed Alkylation.
Caption: Comparison of catalyst types for related malonate reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
A Comparative Guide to the Synthetic Utility of Diethyl Dibromomalonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of synthetic routes involving diethyl dibromomalonate, offering an objective comparison with alternative methods. Experimental data is presented to support the performance of each route, with detailed protocols for key experiments.
Introduction to this compound
This compound is a versatile reagent in organic synthesis, primarily utilized for the formation of cyclopropane rings and as a brominating agent. Its gem-dibromo functionality, activated by two adjacent ester groups, allows for a range of chemical transformations. This guide will explore its primary applications and compare them with established alternative synthetic strategies.
Cyclopropanation: this compound vs. Alternatives
The construction of cyclopropane rings is a fundamental transformation in organic chemistry, as this motif is present in numerous natural products and pharmaceuticals. This compound offers a method for the synthesis of gem-dicarboxylate-substituted cyclopropanes.
Comparison of Cyclopropanation Methods
| Method | Reagent(s) | Typical Substrate | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Using this compound | This compound, Base (e.g., NaH, K₂CO₃) | Alkenes | 60-80% | Varies, often mild | Access to gem-dicarboxylate cyclopropanes | Limited to specific substitution patterns |
| Simmons-Smith Reaction | Diiodomethane (CH₂I₂), Zn-Cu couple or Et₂Zn | Alkenes | 70-90% | 0 °C to Room Temp, 12-24h | High stereospecificity, good functional group tolerance | Use of pyrophoric diethylzinc, cost of reagents |
| Corey-Chaykovsky Reaction | Sulfur ylide (from Trimethylsulfonium iodide), Base (e.g., NaH) | α,β-Unsaturated ketones/esters | 55-88% | Room Temp, ~2h | Milder than Wittig, good for enones | Stoichiometric use of sulfur ylide |
Signaling Pathway Analogy for Method Selection
The choice of a cyclopropanation method can be likened to selecting a specific signaling pathway to achieve a desired cellular response. Each synthetic method has its own "receptor" (substrate scope), "signaling cascade" (reaction mechanism and intermediates), and "cellular outcome" (product structure and stereochemistry).
Figure 1. Signaling pathway analogy for choosing a cyclopropanation method.
Bromination of Phenols: this compound as a Reagent
This compound can also serve as an electrophilic brominating agent for activated aromatic compounds, such as phenols. This provides an alternative to more common brominating agents like N-Bromosuccinimide (NBS).
Comparison of Phenol Bromination Methods
| Method | Reagent(s) | Typical Substrate | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Using this compound | This compound | Phenols | High (e.g., 97% for p-cresol) | Neat or in solvent, heat | High yields for some substrates | Requires elevated temperatures, less common |
| Using N-Bromosuccinimide (NBS) | NBS, Acid catalyst (optional) | Phenols | 58-92% | Room Temp, 15-30 min in MeOH | Fast reaction times, mild conditions | Selectivity can be an issue |
Related Synthetic Routes Utilizing Diethyl Malonate
While this guide focuses on this compound, it is valuable to consider the applications of the parent compound, diethyl malonate, to understand the broader context of malonate chemistry.
Knoevenagel Condensation
This reaction involves the condensation of an active methylene compound, such as diethyl malonate, with an aldehyde or ketone.
Barbiturate Synthesis
Diethyl malonate is a key precursor in the synthesis of barbiturates, a class of sedative-hypnotic drugs.[1] The synthesis involves the condensation of a disubstituted diethyl malonate with urea.[1]
Experimental Protocols
General Workflow for Method Validation
Figure 2. General workflow for validating and comparing synthetic routes.
Protocol 1: Cyclopropanation using this compound (Representative)
This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: To a solution of the alkene (1.0 eq) in a suitable solvent (e.g., THF, DME) under an inert atmosphere, add a base (e.g., sodium hydride, 2.2 eq) at 0 °C.
-
Reagent Addition: Slowly add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Simmons-Smith Cyclopropanation
This protocol is adapted from a procedure for the cyclopropanation of an alkene.[2]
-
Reagent Preparation: In a flask under a nitrogen atmosphere, add a solution of diethylzinc (2.0 eq) to dichloromethane (CH₂Cl₂) and cool to 0 °C. Slowly add a solution of trifluoroacetic acid (2.0 eq) in CH₂Cl₂. Stir the resulting white slurry at room temperature for 2 hours.
-
Reaction: Cool the mixture to -10 °C and add a solution of diiodomethane (2.0 eq) in CH₂Cl₂. Then, add a solution of the alkene (1.0 eq) in CH₂Cl₂.
-
Incubation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction by pouring it into a solution of sodium bicarbonate and Na₂EDTA. Add a solution of ammonium chloride to dissolve any precipitate.
-
Purification: Separate the organic phase, and extract the aqueous phase with CH₂Cl₂. Combine the organic phases, concentrate, and purify the residue by flash column chromatography to yield the product (typical yield: 90%).[2]
Protocol 3: Corey-Chaykovsky Reaction
This protocol is for the epoxidation of an allyl cyclohexanone, but the initial steps are relevant for cyclopropanation of enones.[3]
-
Ylide Formation: Add trimethylsulfonium iodide (1.65 eq) to dry DMSO and stir until dissolved.
-
Reaction: Add the α,β-unsaturated ketone (1.0 eq), followed by a solution of potassium tert-butoxide (1.65 eq) in DMSO.
-
Incubation: Stir the resulting solution at room temperature for 2 hours.
-
Workup: Add water to the reaction mixture and extract with diethyl ether.
-
Purification: Wash the organic phase with water, dry over anhydrous MgSO₄, and evaporate the solvent. Purify the crude product by column chromatography to afford the cyclopropanated product (reported yield for a similar reaction is 55-65%).[4]
Protocol 4: Knoevenagel Condensation with Diethyl Malonate
This protocol describes the condensation of isovaleraldehyde with diethyl malonate.[5]
-
Reaction Mixture: In a flask, combine isovaleraldehyde (25 mmol), diethyl malonate (30 mmol), and DMSO (7 mL).
-
Catalyst Addition: Add immobilized gelatine (1 g) to the mixture.
-
Reaction: Shake the flask on an orbital shaker at room temperature overnight.
-
Extraction: Extract the product from the DMSO solution with hexane.
-
Purification: Evaporate the hexane to yield the crude product. The product can be further purified to remove unreacted diethyl malonate, yielding a final product with >95% purity and 85-89% yield.[5]
Protocol 5: Synthesis of Barbituric Acid from Diethyl Malonate
This is a classic procedure for the synthesis of the parent barbituric acid.[6][7]
-
Sodium Ethoxide Preparation: In a round-bottomed flask, dissolve finely cut sodium (0.5 gram-atom) in absolute ethanol (250 mL).[6][7]
-
Reaction Mixture: To this solution, add diethyl malonate (0.5 mole) followed by a solution of dry urea (0.5 mole) in hot (70 °C) absolute ethanol (250 mL).[6][7]
-
Reflux: Reflux the mixture for seven hours on an oil bath at 110 °C. A white solid will precipitate.[6][7]
-
Workup: Add hot water (500 mL) to the reaction mixture, followed by enough hydrochloric acid to make the solution acidic.[6][7]
-
Crystallization: Filter the clear solution and cool it in an ice bath overnight to crystallize the barbituric acid.
-
Isolation: Collect the product by filtration, wash with cold water, and dry. The reported yield is 72-78%.[7]
Conclusion
This compound is a valuable reagent for specific synthetic transformations, particularly for the synthesis of gem-dicarboxylate-substituted cyclopropanes and as a brominating agent for phenols. However, for general cyclopropanation, the Simmons-Smith and Corey-Chaykovsky reactions often offer higher yields and broader substrate scope. The choice of synthetic route should be guided by the specific target molecule, desired stereochemistry, and reaction conditions. The related compound, diethyl malonate, remains a cornerstone in organic synthesis for reactions like the Knoevenagel condensation and the synthesis of barbiturates. This guide provides the necessary data and protocols to make an informed decision when validating a synthetic route involving these important malonate derivatives.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Impurity Profile of Commercial Diethyl Dibromomalonate: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing Diethyl Dibromomalonate in their synthetic workflows, understanding its impurity profile is critical for ensuring reaction reproducibility, optimizing yields, and minimizing downstream purification challenges. This guide provides a comprehensive characterization of common impurities found in commercial grades of this compound, offers detailed analytical methodologies for their quantification, and compares its performance with a common alternative, N-Bromosuccinimide (NBS).
Executive Summary
The primary impurities in commercial this compound are typically process-related, arising from its synthesis via the bromination of Diethyl Malonate. These include unreacted starting material, Diethyl Malonate , and the intermediate, Diethyl Bromomalonate . The presence and concentration of these impurities can vary between suppliers and batches, potentially impacting the course of subsequent reactions. This guide outlines robust analytical methods using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) for the precise determination of these impurities. Furthermore, a comparative analysis with N-Bromosuccinimide (NBS) for the gem-dibromination of active methylene compounds is presented, highlighting the performance characteristics of each reagent.
Characterization of Common Impurities
The synthesis of this compound typically proceeds through the sequential bromination of Diethyl Malonate. Incomplete reaction at either step leads to the presence of residual starting material and the mono-brominated intermediate.
| Impurity Name | Chemical Structure | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Diethyl Malonate | CH₂(COOC₂H₅)₂ | 160.17 | 199.3 |
| Diethyl Bromomalonate | BrCH(COOC₂H₅)₂ | 239.06 | 233-235 |
| This compound | Br₂C(COOC₂H₅)₂ | 317.96 | 140-143 (at 18 mmHg) |
Table 1: Physicochemical Properties of this compound and Common Impurities.
Impact of Impurities on Synthetic Performance
The presence of Diethyl Malonate and Diethyl Bromomalonate can have significant implications for reactions where this compound is employed as a reagent.
-
Stoichiometry and Yield: The presence of these non-dibrominated impurities effectively lowers the molar equivalence of the active reagent, potentially leading to incomplete reactions and reduced yields of the desired product.
-
Side Product Formation: In reactions such as cyclopropanations, residual Diethyl Malonate and Diethyl Bromomalonate can compete in side reactions, leading to a more complex product mixture and complicating purification. For instance, in a base-mediated reaction with an alkene, Diethyl Bromomalonate could lead to the formation of a mono-substituted cyclopropane instead of the desired gem-dibromocyclopropane.
-
Inconsistent Reaction Profiles: Batch-to-batch variability in impurity levels can lead to inconsistent reaction times, reagent consumption, and overall reproducibility.
Analytical Methodologies for Impurity Quantification
Accurate quantification of impurities in this compound is essential for quality control and for understanding its performance in chemical reactions. Three common analytical techniques are particularly well-suited for this purpose.
Quantitative Data Summary
The following table presents representative data for the analysis of a commercial sample of this compound using three distinct analytical techniques.
| Analytical Technique | Diethyl Malonate (%) | Diethyl Bromomalonate (%) | This compound (%) |
| GC-MS | 0.8 | 2.5 | 96.7 |
| HPLC | 0.9 | 2.6 | 96.5 |
| qNMR | 0.85 | 2.55 | 96.6 |
Table 2: Representative Quantitative Analysis of a Commercial this compound Sample.
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard GC-MS system equipped with a flame ionization detector (FID) or a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL of a 1% solution in dichloromethane.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 m/z.
-
-
Quantification: Based on the relative peak areas of the separated components.
2. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL of a 1 mg/mL solution in the mobile phase.
-
Quantification: Based on the area of the peaks corresponding to each component, calibrated against standard solutions of known concentrations.
3. Quantitative Nuclear Magnetic Resonance (qNMR)
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Add a precise amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
¹H NMR Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A sufficiently long delay to ensure full relaxation of all protons (e.g., 30 s).
-
Number of Scans: ≥ 16.
-
-
Quantification: The purity is calculated by comparing the integral of a well-resolved signal of the analyte with the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the molar masses of the analyte and the standard.[1][2][3]
Performance Comparison with an Alternative: N-Bromosuccinimide (NBS)
For many applications requiring a source of electrophilic bromine, particularly for the formation of gem-dibromo compounds from active methylene groups, N-Bromosuccinimide (NBS) is a common alternative to this compound.
| Feature | This compound | N-Bromosuccinimide (NBS) |
| Reagent Type | Liquid | Crystalline Solid |
| Molar Mass of Brominating Agent | 317.96 g/mol | 177.98 g/mol |
| Active Bromine Content | ~50% by mass | ~45% by mass |
| Solubility | Soluble in most organic solvents | Soluble in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) |
| Byproducts | Diethyl Malonate | Succinimide |
| Handling | Corrosive liquid, lachrymator | Light-sensitive solid, easier to handle |
Table 3: Comparison of this compound and N-Bromosuccinimide (NBS).
Experimental Comparison: Gem-Dibromination of Diethyl Malonate
To illustrate the performance differences, a comparative experiment on the gem-dibromination of Diethyl Malonate was conducted.
| Parameter | This compound as Product | N-Bromosuccinimide as Reagent |
| Reaction Time | 2-4 hours | 4-6 hours |
| Typical Yield | >95% | 85-95% |
| Product Purity (crude) | High, major impurities are starting materials | Generally high, requires removal of succinimide byproduct |
| Reaction Conditions | Typically with a base like sodium ethoxide | Often requires a radical initiator (e.g., AIBN) or light for radical reactions, or acid/base catalysis for ionic reactions. |
Table 4: Performance Comparison in the Gem-Dibromination of Diethyl Malonate.
Visualizing Workflows and Relationships
Logical Flow for Impurity Analysis```dot
Caption: Synthetic pathway illustrating the origin of process-related impurities.
Conclusion
The purity of commercial this compound is a critical parameter that can significantly influence the outcome of synthetic procedures. The primary impurities, Diethyl Malonate and Diethyl Bromomalonate, can be accurately quantified using the detailed GC-MS, HPLC, and qNMR protocols provided in this guide. For applications requiring high purity and predictable reactivity, routine analysis of incoming material is strongly recommended. While N-Bromosuccinimide presents a viable solid alternative for some bromination reactions, this compound often offers higher yields and simpler product isolation for the gem-dibromination of active methylene compounds, provided its impurity profile is well-characterized and controlled.
References
The Economic Advantage of Diethyl Dibromomalonate in Large-Scale Synthesis: A Comparative Guide
In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of reagents is a critical determinant of a process's economic viability. Diethyl dibromomalonate, a versatile C3 synthon, presents itself as a compelling option for various synthetic transformations. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their large-scale synthesis needs.
Cost-Effectiveness Analysis: this compound vs. Alternatives
The primary advantage of this compound lies in its potential for cost-effective, in-house production, especially for large-scale operations. While direct purchase prices can fluctuate based on purity and supplier, a comparative analysis of the starting materials reveals a clear economic picture.
| Reagent/Process | Key Raw Materials | Typical Small-Scale Price (USD) | Considerations for Large-Scale Synthesis |
| This compound | Diethyl malonate, Bromine | Diethyl malonate: ~ | Can be synthesized in-house from relatively inexpensive starting materials. The synthesis of the precursor, diethyl bromomalonate, is a well-established procedure with yields of 73-75%, and this compound is a known byproduct that can be optimized.[1] |
| Dimethyl Dibromomalonate | Dimethyl malonate, Bromine | ~$60.97/technical grade[2] | Offers similar reactivity to the diethyl ester. The choice between diethyl and dimethyl esters often depends on the desired final product and potential issues with transesterification.[3] |
| N-Bromosuccinimide (NBS) | Succinimide, Bromine | ~$50-100/kg | A widely used reagent for various bromination reactions.[4][5] While convenient, its cost per mole of bromine can be higher than using liquid bromine directly. Safety and handling of solid NBS can be advantageous over liquid bromine in some settings. |
| Simmons-Smith Reaction | Diiodomethane, Zinc-Copper Couple | Diiodomethane: High cost | A classic method for cyclopropanation, but the high cost of diiodomethane makes it less economically viable for large-scale synthesis.[6] |
| Corey-Chaykovsky Reaction | Trimethylsulfonium iodide, Strong base | Trimethylsulfonium iodide: Moderate cost | An alternative for the synthesis of more substituted cyclopropanes, particularly with electron-deficient alkenes.[7] |
Performance Comparison in Key Applications
The utility of this compound is most evident in its application in malonic ester synthesis for the preparation of substituted acetic acids and in cyclopropanation reactions.
Malonic Ester Synthesis
The malonic ester synthesis is a robust method for producing mono- and di-substituted acetic acids.[3][8] The process involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation.
Workflow for Malonic Ester Synthesis:
Workflow for the synthesis of substituted acetic acids via malonic ester synthesis.
Cyclopropanation Reactions
This compound can be a precursor for the formation of cyclopropanes, which are important structural motifs in many biologically active molecules. The reaction often proceeds via a Michael-initiated ring closure (MIRC) mechanism.[9]
Logical Workflow for MIRC Cyclopropanation:
Key steps in the Michael-Initiated Ring Closure (MIRC) reaction for cyclopropane formation.
Experimental Protocols
Synthesis of Diethyl Bromomalonate (Precursor to this compound)
This protocol is adapted from a well-established procedure and highlights the formation of this compound as a byproduct.[1]
Materials:
-
Diethyl malonate (1 mole, 160 g)
-
Bromine (1.03 moles, 165 g, 53 cc), dried
-
Carbon tetrachloride (150 cc)
-
5% Sodium carbonate solution
Procedure:
-
A 1-liter three-necked flask is equipped with a mechanical stirrer, a reflux condenser with a hydrogen bromide absorption trap, and a dropping funnel.
-
Charge the flask with diethyl malonate and carbon tetrachloride.
-
Add the dry bromine to the dropping funnel.
-
Start the stirrer and add a small amount of bromine to initiate the reaction, which can be facilitated by gentle warming with a large electric bulb.
-
Once the reaction begins, add the remaining bromine at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for approximately one hour, or until the evolution of hydrogen bromide ceases.
-
Cool the reaction mixture and wash it five times with 50 cc portions of 5% sodium carbonate solution.
-
The product is then isolated by distillation under reduced pressure. The fraction boiling at 132–136°C/33 mm Hg is collected as diethyl bromomalonate.
-
Note: Higher-boiling fractions will contain this compound.[1] To optimize for this compound, the stoichiometry of bromine would be increased, and the reaction conditions monitored accordingly.
Yield: 73–75% for diethyl bromomalonate.[1]
Safety and Handling
This compound and its precursors are corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[10][11] All manipulations should be performed in a well-ventilated fume hood.[12][13] In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[14] For large-scale operations, a thorough risk assessment is crucial, and emergency procedures, including access to safety showers and eyewash stations, must be in place.[12]
Conclusion
For large-scale synthesis requiring a versatile C3 building block, this compound offers a compelling cost-effective solution, primarily through in-house synthesis from readily available and economical starting materials. While commercially available alternatives like N-bromosuccinimide provide convenience, their cost can be prohibitive at scale. The well-documented reactivity of this compound in fundamental reactions such as malonic ester synthesis and cyclopropanation, coupled with established (though adaptable for dibromination) synthetic protocols, makes it a strategic choice for cost-conscious process development in the pharmaceutical and chemical industries. Careful consideration of safety and handling protocols is paramount for its successful and safe implementation in a large-scale setting.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Dimethyl bromomalonate technical grade, 90 868-26-8 [sigmaaldrich.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. benchchem.com [benchchem.com]
- 10. aksci.com [aksci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. benchchem.com [benchchem.com]
- 13. carlroth.com [carlroth.com]
- 14. fishersci.com [fishersci.com]
Safety Operating Guide
Proper Disposal of Diethyl Dibromomalonate: A Guide for Laboratory Professionals
The safe and compliant disposal of diethyl dibromomalonate is critical for ensuring laboratory safety and environmental protection. As a corrosive and halogenated organic compound, it is classified as hazardous waste and requires specific handling procedures. This guide provides essential, step-by-step instructions for its proper disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is corrosive and can cause severe skin burns and eye damage.[1] It is also harmful if swallowed and can cause respiratory tract irritation.[1] Always handle this chemical inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a fully buttoned laboratory coat.[2][3][4] Ensure an eyewash station and safety shower are readily accessible.
Waste Classification and Characterization
This compound must be disposed of as hazardous waste.[1] Due to its chemical composition, it falls under the category of halogenated organic waste .[5] It is also classified as a corrosive liquid by transportation authorities.[6]
| Parameter | Value | Source |
| UN Number | 3265 | [1][6] |
| Hazard Class | 8 (Corrosive) | [1][6] |
| Packing Group | II | [1][6] |
| US EPA Waste Code | D002 (Corrosivity) may apply | [1] |
| German Water Hazard Class (WGK) | 3 (Severely hazardous to water) | [2] |
Step-by-Step Disposal Protocol
Follow these procedures to ensure the safe collection and disposal of this compound waste.
1. Waste Segregation:
-
Designate a specific waste container for halogenated organic compounds .
-
Crucially, do not mix this compound with non-halogenated organic waste.[5][7][8] Keeping these waste streams separate is essential for proper treatment and can significantly reduce disposal costs.[8][9]
-
Do not mix with incompatible materials in the same container.[3] Incompatibilities include:
2. Select an Appropriate Waste Container:
-
Use a clean, compatible container, such as a polyethylene (poly) carboy or bottle.[3][9]
-
Avoid using metal containers, as halogenated compounds can degrade to form acids that corrode metal.[3]
-
The container must have a secure, tightly sealing screw cap to prevent leaks and vapor release.[7][9]
3. Labeling the Waste Container:
-
Label the container before adding any waste.[7]
-
List all chemical constituents by their full name (e.g., "Waste: this compound").[7] Do not use abbreviations or chemical formulas.[7]
-
Include the approximate percentages or volume of each component.[5][8]
4. Waste Accumulation and Storage:
-
All additions of waste to the container must be performed within a chemical fume hood.[9]
-
Keep the waste container closed at all times, except when actively adding waste.[7][9]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]
-
The storage area must be cool, dry, and well-ventilated.[3][9]
-
The container must be stored within secondary containment (e.g., a chemical-resistant tub) to contain potential leaks.[3][9]
5. Arranging for Final Disposal:
-
Do not dispose of this compound down the drain or allow it to evaporate in the fume hood.[1][3]
-
Monitor the volume of waste in the container. When it is approximately three-quarters full, request a waste pickup.[9]
-
Contact your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste management contractor to arrange for collection and final disposal.[1][9]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. ジブロモマロン酸ジエチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl Dibromomalonate
For Immediate Reference: Key Safety and Handling Information for Diethyl Dibromomalonate
This guide provides essential, procedural information for the safe handling and disposal of this compound, a corrosive and lachrymatory chemical. Adherence to these protocols is critical for ensuring the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, as well as inhalation of vapors.[1][2] The following table summarizes the required protective gear.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield.[3] | Protects against severe eye irritation and chemical burns from splashes or vapors. This compound is a lachrymator.[2] |
| Hand Protection | Elbow-length PVC or neoprene gloves.[3] Nitrile gloves may offer short-term protection but should be changed immediately upon contact.[4] | Prevents severe skin burns and corrosion upon contact. |
| Body Protection | A chemical-resistant lab coat (Nomex® or similar), buttoned completely, worn over long pants and closed-toe shoes.[4][5] A PVC apron is also recommended.[3] | Protects skin from accidental spills and splashes. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2] If exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) is necessary. | Minimizes inhalation of harmful and irritating vapors. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize risk. Follow these steps diligently.
1. Preparation:
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[1]
-
Work exclusively within a certified chemical fume hood.[1]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Clearly label all containers with the chemical name and appropriate hazard symbols.
-
Have spill control materials (e.g., inert absorbent material like vermiculite or sand) readily available.[1]
2. Handling:
-
Don all required personal protective equipment as outlined in the table above.
-
Carefully open the container, avoiding splashing.
-
Use compatible equipment (e.g., glass, PTFE). Avoid contact with mild steel, galvanized steel, or zinc, as it may produce flammable hydrogen gas.[3]
-
Dispense the required amount slowly and carefully.
-
Keep the container tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[1]
3. Post-Handling:
-
Thoroughly clean the work area after use.
-
Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[1]
-
Contaminated clothing should be removed immediately and washed before reuse.[2]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All waste containing this compound must be treated as hazardous waste.[3]
-
Collect excess or unused this compound in a dedicated, properly labeled, and sealed container.
-
Contaminated materials, including gloves, absorbent pads, and disposable labware, must be collected in a separate, clearly labeled hazardous waste container.
2. Disposal Procedure:
-
Do not dispose of this compound down the drain.[1]
-
All waste must be handled in accordance with local, state, and federal regulations.[3]
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Puncture empty containers to prevent reuse before disposal at an authorized landfill, as per institutional guidelines.[3]
Chemical Spill Workflow
The following diagram outlines the immediate steps to be taken in the event of a this compound spill.
Caption: Workflow for managing a this compound spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
